2-acetamido-6-chloropurine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(6-chloro-7H-purin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5O/c1-3(14)11-7-12-5(8)4-6(13-7)10-2-9-4/h2H,1H3,(H2,9,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZCIBFHZYEENN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=N1)Cl)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60997366 | |
| Record name | N-(6-Chloro-3H-purin-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7602-01-9 | |
| Record name | 7602-01-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69879 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(6-Chloro-3H-purin-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-acetamido-6-chloropurine: Synthesis, Properties, and Applications
Introduction
2-acetamido-6-chloropurine is a high-value purine derivative that serves as a critical synthetic intermediate in medicinal chemistry and anticancer research.[1] Its molecular architecture, which includes a reactive chlorine atom at the 6-position and a protecting acetamido group at the 2-position, makes it an exceptionally versatile precursor for the development of novel nucleoside analogs and other complex purine-based molecules.[1] This technical guide provides an in-depth overview of its properties, synthesis, and significant applications, particularly in the realm of drug discovery and development.
Core Properties and Identification
The fundamental chemical and physical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 7602-01-9 | [1][2] |
| Molecular Formula | C7H6ClN5O | Inferred from structure |
| Molecular Weight | 211.61 g/mol | [2] |
| Appearance | White solid | [2] |
| Melting Point | >300 °C | [3] |
Synthesis Protocol
The synthesis of this compound is most commonly achieved through the acetylation of 2-amino-6-chloropurine. The following protocol is based on established laboratory methods.[2]
Objective: To synthesize N-(6-chloro-9H-purin-2-yl)acetamide (this compound) from 2-amino-6-chloropurine.
Materials:
-
2-amino-6-chloropurine
-
Acetic anhydride
-
Ether
-
Methanol (for chromatography)
-
Water (for chromatography)
Equipment:
-
Reaction flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Reversed-phase flash column chromatography system
-
LC-MS for analysis
Procedure:
-
Preheat acetic anhydride (25 mL) to 180 °C in a suitable reaction flask.
-
Add 2-amino-6-chloropurine (2 g) to the preheated acetic anhydride.
-
Heat the reaction mixture to reflux and maintain for an overnight period.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Induce precipitation of the product by adding ether to the cooled mixture.
-
Collect the solid product by filtration and ensure it is thoroughly dried.
-
Purify the crude product using reversed-phase flash column chromatography with a gradient elution of 0-60% aqueous methanol.
-
Confirm the identity and purity of the final product, which should present as a white solid, using LC-MS analysis (expected m/z: 212 [M+H]+).[2]
References
An In-depth Technical Guide to 2-Acetamido-6-chloropurine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-acetamido-6-chloropurine, a key intermediate in the synthesis of various biologically active purine derivatives. This document details its fundamental molecular properties, outlines a standard experimental protocol for its synthesis, and contextualizes its importance within the landscape of drug discovery and development, particularly in the creation of antiviral and anticancer therapeutics.
Core Molecular Data
The fundamental molecular and chemical properties of this compound are summarized in the table below. These data are essential for experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value |
| Molecular Formula | C₇H₆ClN₅O |
| Molecular Weight | 211.61 g/mol |
| IUPAC Name | N-(6-chloro-9H-purin-2-yl)acetamide |
| CAS Number | 7602-01-9 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents like DMSO and DMF |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is a critical step in the production of more complex purine analogs. A common method involves the acylation and subsequent chlorination of guanine. The following protocol is a representative procedure.
Objective: To synthesize this compound from guanine.
Materials:
-
Guanine
-
Acetic anhydride
-
Phosphorus oxychloride (POCl₃)
-
Phase transfer catalyst (e.g., a quaternary ammonium salt)
-
Appropriate organic solvents (e.g., acetonitrile)
-
Aqueous sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and safety equipment
Methodology:
-
Diacylation of Guanine: Guanine is first acylated to form 2,9-diacetylguanine. This is typically achieved by reacting guanine with an excess of acetic anhydride, often with heating to drive the reaction to completion. The addition of a catalyst may be employed to enhance the reaction rate.
-
Chlorination: The resulting 2,9-diacetylguanine is then subjected to chlorination. This step is crucial and is generally performed using a strong chlorinating agent such as phosphorus oxychloride. The reaction is often carried out in the presence of a phase transfer catalyst to facilitate the reaction between the solid guanine derivative and the liquid chlorinating agent. This reaction converts the hydroxyl group at the 6-position of the purine ring to a chloro group, yielding this compound.
-
Work-up and Isolation: Following the chlorination, the reaction mixture is carefully quenched, often with a cold basic solution like aqueous sodium hydroxide, to neutralize the excess phosphorus oxychloride. The pH is then adjusted to neutral using hydrochloric acid. The precipitated product, this compound, is collected by filtration, washed with water, and dried under vacuum.
-
Purification (Optional): If required, the crude product can be further purified by recrystallization from a suitable solvent to achieve higher purity.
This synthesis pathway is a foundational method for producing this compound, which serves as a versatile building block for further chemical modifications.
Logical Workflow: Synthesis of this compound
The following diagram illustrates the logical workflow for the synthesis of this compound, starting from guanine.
Caption: Synthesis workflow for this compound.
Significance in Drug Development
This compound is a valuable intermediate in the synthesis of a wide range of purine derivatives with significant therapeutic potential. The 2-acetamido group can be hydrolyzed to an amino group, yielding 2-amino-6-chloropurine, another critical precursor. The chlorine atom at the 6-position is a good leaving group, allowing for nucleophilic substitution reactions to introduce various functional groups, thereby enabling the generation of diverse chemical libraries for drug screening.
Notably, 2-amino-6-chloropurine is a key intermediate in the industrial synthesis of several important antiviral drugs, including:
-
Famciclovir
-
Penciclovir
-
Valacyclovir
Furthermore, derivatives of 6-chloropurine have been explored for their potential as anti-SARS-CoV agents, highlighting the ongoing relevance of this chemical scaffold in addressing emerging viral threats. The versatility of this compound and its derivatives makes them important tools for medicinal chemists and drug development professionals in the quest for novel therapeutics.
Solubility of 2-Acetamido-6-chloropurine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-acetamido-6-chloropurine, a key intermediate in the synthesis of various therapeutic agents. Due to the limited availability of precise quantitative solubility data for this specific compound in publicly accessible literature, this guide presents a combination of qualitative information, quantitative data for structurally related compounds, and detailed experimental protocols to enable researchers to determine its solubility in various organic solvents.
Introduction
This compound, also known as N-(6-chloro-9H-purin-2-yl)acetamide, is a crucial building block in medicinal chemistry, particularly in the development of nucleoside analogs and other purine-based therapeutic agents. Its solubility in organic solvents is a critical parameter for its use in synthetic chemistry, influencing reaction kinetics, purification strategies, and formulation development.
Qualitative Solubility Profile
While specific quantitative data is scarce, literature suggests that this compound is soluble in polar aprotic solvents. Its use in chemical reactions is often described in solvents such as dimethyl sulfoxide (DMSO), indicating a degree of solubility in this solvent.
Quantitative Solubility Data of Related Purine Derivatives
To provide a frame of reference, the following table summarizes the quantitative solubility data for the closely related compound, 6-chloropurine. This data can serve as a useful starting point for estimating the solubility of this compound, although experimental verification is strongly recommended.
| Solvent | Chemical Name | Solubility | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | 6-Chloropurine | ~ 10 mg/mL | Not Specified | - |
| Dimethylformamide (DMF) | 6-Chloropurine | ~ 10 mg/mL | Not Specified | - |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of this compound solubility in an organic solvent of interest. The shake-flask method followed by a quantitative analysis is a widely accepted and reliable technique.
Principle
An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. After reaching equilibrium, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical method.
Materials and Equipment
-
This compound (high purity)
-
Organic solvents of interest (analytical grade)
-
Temperature-controlled shaker or incubator
-
Vials with screw caps
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Detailed Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a precisely measured volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Sample Collection and Filtration:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microcrystals.
-
-
Quantitative Analysis (HPLC Method):
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility test.
-
Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the filtered sample into the HPLC system.
-
Concentration Determination: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility:
-
The concentration obtained from the HPLC analysis represents the solubility of this compound in the specific solvent at the tested temperature. Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Signaling Pathways and Logical Relationships
The process of determining solubility and its application in drug development involves a logical sequence of steps, as illustrated in the following diagram.
Caption: Role of solubility in drug development.
Conclusion
While direct quantitative solubility data for this compound remains limited in the public domain, this guide provides the necessary tools for researchers to accurately determine this crucial parameter. By utilizing the provided experimental protocol and leveraging the data from related compounds, scientists and drug development professionals can effectively work with this important synthetic intermediate. The accurate determination of solubility is a fundamental step that underpins successful synthesis, purification, and formulation, ultimately contributing to the advancement of new therapeutic agents.
Technical Guide: Physicochemical Properties of 2-Acetamido-6-chloropurine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamido-6-chloropurine is a pivotal synthetic intermediate in the field of medicinal chemistry. Its unique structure, featuring a reactive chlorine atom at the 6-position and a protected amino group at the 2-position, renders it a versatile building block for the synthesis of a wide array of purine derivatives. These derivatives are extensively investigated for their potential as therapeutic agents, particularly in the development of antiviral and anticancer drugs. This technical guide provides a comprehensive overview of the available data on the melting point and stability of this compound, supplemented with standardized experimental protocols for their determination.
Physicochemical Data
Precise physicochemical data for this compound is not extensively documented in publicly available literature. However, data from closely related compounds provide a valuable reference for its expected properties.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |
| This compound | 7602-01-9 | C₇H₆ClN₅O | 211.61 | Data not available |
| 2-Amino-6-chloropurine | 10310-21-1 | C₅H₄ClN₅ | 169.57 | >300 |
| N-(9-Acetyl-6-oxo-3H-purin-2-yl)acetamide (2,9-Diacetylguanine) | 3056-33-5 | C₉H₉N₅O₃ | 235.20 | 285 |
Stability Profile
Detailed stability studies specifically for this compound are not readily found in scientific literature. However, based on the general reactivity of chloropurines and acetylated amines, its stability is expected to be influenced by factors such as pH, temperature, and the presence of nucleophiles. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, and the acetamido group can undergo hydrolysis under acidic or basic conditions.
General Storage Recommendations: To ensure the integrity of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area. It should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants. Storage away from strong oxidizing agents, acids, and bases is also advised to prevent degradation.
Experimental Protocols
The following are detailed, generalized protocols for determining the melting point and assessing the stability of this compound. These are based on standard laboratory methodologies and OECD guidelines.
Melting Point Determination
This protocol describes the determination of the melting point range of a solid crystalline substance using a capillary melting point apparatus.
Materials:
-
This compound sample (finely powdered and dry)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: A small amount of the finely powdered, dry this compound is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[1][2]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Initial Determination (Rapid Heating): The sample is heated at a rapid rate (e.g., 10-20 °C/min) to obtain an approximate melting range. This provides a preliminary indication of the melting temperature.[3]
-
Accurate Determination (Slow Heating): A fresh sample is prepared and the apparatus is allowed to cool. The temperature is then raised rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.[4]
-
Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.[1]
-
Replicate Measurements: The procedure is repeated at least two more times to ensure the reproducibility of the results.
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
This protocol outlines the use of TGA to evaluate the thermal stability and decomposition profile of this compound.
Materials:
-
This compound sample
-
Thermogravimetric Analyzer (TGA)
-
Sample pans (e.g., platinum or alumina)
-
Inert gas supply (e.g., nitrogen)
-
Oxidizing gas supply (e.g., air)
Procedure:
-
Instrument Calibration: The TGA instrument is calibrated for temperature and mass according to the manufacturer's instructions.
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in a tared TGA sample pan.[5]
-
Experimental Setup: The sample pan is placed in the TGA furnace. The desired atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) is purged through the furnace at a controlled flow rate (e.g., 20-50 mL/min).
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-900 °C) at a constant heating rate (e.g., 10 °C/min).[5]
-
Data Acquisition: The instrument records the sample weight as a function of temperature and time.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative thermogravimetric, DTG, curve), and the residual mass at the final temperature. This provides information on the thermal stability of the compound under the tested conditions.[6][7][8]
Hydrolytic Stability Assessment (as a function of pH)
This protocol is based on the OECD Guideline 111 for testing the hydrolytic stability of chemicals.[9][10]
Materials:
-
This compound sample
-
Sterile aqueous buffer solutions (pH 4, 7, and 9)
-
Constant temperature bath or incubator
-
Sterile glass flasks with stoppers
-
Analytical instrumentation for quantification (e.g., HPLC-UV)
Procedure:
-
Preliminary Test:
-
A solution of this compound is prepared in each of the sterile buffer solutions (pH 4, 7, and 9). The concentration should be below its water solubility limit.
-
The solutions are incubated at 50 °C in the dark for 5 days.[9]
-
Samples are taken at the beginning and end of the incubation period and analyzed for the concentration of the parent compound.
-
If less than 10% degradation is observed at all pH values, the substance is considered hydrolytically stable, and no further testing is required.[11]
-
-
Kinetic Study (if degradation >10% in the preliminary test):
-
For each pH at which significant degradation occurred, a more detailed study is conducted.
-
Solutions are prepared as in the preliminary test and incubated at a constant temperature (e.g., 25 °C, 40 °C, and 50 °C) in the dark.
-
Samples are withdrawn at multiple time points (e.g., 0, 2, 4, 8, 24, 48 hours, and then as needed) until at least 90% degradation is observed or for a maximum of 30 days.[9][11]
-
The concentration of this compound and any major degradation products (>10% of the initial concentration) are quantified using a validated analytical method.
-
The degradation rate constant (k) and the half-life (t₁/₂) are calculated for each pH and temperature condition, assuming first-order kinetics.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the synthesis and application of this compound and the experimental workflow for stability testing.
Caption: Synthetic pathway and application of this compound.
Caption: Workflow for assessing thermal and hydrolytic stability.
References
- 1. byjus.com [byjus.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 5. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. oecd.org [oecd.org]
- 10. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 11. jrfglobal.com [jrfglobal.com]
Synthesis of 2-Acetamido-6-chloropurine: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the synthetic routes for 2-acetamido-6-chloropurine, a key intermediate in the development of various therapeutic agents. This document details the primary synthetic pathways, providing complete experimental protocols and quantitative data to facilitate laboratory application.
Executive Summary
This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of purine analogs and nucleosides with potential therapeutic activities. Its synthesis is principally achieved through two strategic routes: the direct chlorination of a protected guanine derivative and a two-step process involving the synthesis of 2-amino-6-chloropurine followed by acetylation. This guide will explore both methodologies, offering a comparative analysis of their respective yields and procedural complexities.
Core Synthetic Pathways
The synthesis of this compound predominantly follows two pathways, each with distinct advantages and considerations.
Route 1: Direct Synthesis from 2,9-Diacetylguanine
This method involves the initial protection of the amino and imidazole groups of guanine by acetylation, followed by a one-pot chlorination and partial deacetylation to yield the target compound.
Caption: Direct synthesis of this compound from guanine.
Route 2: Synthesis via 2-Amino-6-chloropurine Intermediate
This widely employed route first synthesizes 2-amino-6-chloropurine from various starting materials, which is then subjected to N-acetylation.
Caption: Two-step synthesis of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the key synthetic steps described in the literature.
Table 1: Synthesis of 2,9-Diacetylguanine from Guanine
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Guanine | Acetic Anhydride | Acetic Acid | 135 | 7.5 | 95 | [1] |
Table 2: Synthesis of 2-Amino-6-chloropurine from 2,9-Diacetylguanine (with this compound as intermediate)
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2,9-Diacetylguanine | POCl₃, PEG-2000 | ClCH₂CH₂Cl | 80 | 6 | 2-Amino-6-chloropurine | 84 | [1] |
| 2,9-Diacetylguanine | POCl₃, Triethylmethylammonium chloride, Triethylamine | Acetonitrile | 50 | 4 | 2-Amino-6-chloropurine | 74.6 | [2] |
Table 3: One-step Synthesis of 2-Amino-6-chloropurine from Guanine
| Starting Material | Reagents | Solvent | Yield (%) | Reference |
| Guanine | Phosphorus oxychloride, Tetraethylamine chloride | Acetonitrile | 72.1 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2,9-Diacetylguanine
This protocol is adapted from the procedure described in the Journal of the Korean Chemical Society.[1]
Materials:
-
Guanine (16.5 mmol)
-
Acetic anhydride (30 mL)
-
Acetic acid (60 mL)
Procedure:
-
A mixture of guanine, acetic anhydride, and acetic acid is stirred in a 250 mL round-bottom flask.
-
The mixture is heated to 135°C for 7.5 hours.
-
Reaction completion is monitored by HPLC.
-
The solvent and excess acetic anhydride are evaporated under vacuum.
-
The crude product is recrystallized from distilled water to afford 2,9-diacetylguanine as a white powder.
Protocol 2: Direct Synthesis of this compound (leading to 2-Amino-6-chloropurine)
This protocol describes the formation of this compound as an intermediate which is then hydrolyzed in situ to 2-amino-6-chloropurine. The isolation of this compound is possible before the hydrolysis step. This procedure is based on a patented method.[2]
Materials:
-
2,9-Diacetylguanine (0.034 moles)
-
Triethylmethylammonium chloride (0.102 moles)
-
Triethylamine (0.034 moles)
-
Acetonitrile (70 mL)
-
Phosphorus oxychloride (0.068 moles)
-
Aqueous sodium hydroxide solution (20g in 300 mL water)
-
10% Hydrochloric acid
Procedure:
-
2,9-Diacetylguanine, triethylmethylammonium chloride, and triethylamine are heated together with stirring in acetonitrile to 50°C.
-
Phosphorus oxychloride is then added, and stirring is continued for 4 hours. At this stage, the reaction mixture contains this compound.
-
The reaction mixture is cooled and then added to an aqueous sodium hydroxide solution.
-
The mixture is heated to 80°C for 2 hours to effect hydrolysis of the acetamido group.
-
The volume is made up to 300 mL with water, and the mixture is cooled to 25°C.
-
The pH is adjusted to 7 using 10% hydrochloric acid.
-
The resulting slurry is stirred for fifteen minutes, and the product (2-amino-6-chloropurine) is filtered off, washed with water, and dried.
Protocol 3: Proposed N-Acetylation of 2-Amino-6-chloropurine
This is a general proposed method for the N-acetylation of 2-amino-6-chloropurine based on standard organic chemistry procedures for the acetylation of amines.[4][5]
Materials:
-
2-Amino-6-chloropurine (1.0 equiv.)
-
Dry pyridine (2–10 mL/mmol)
-
Acetic anhydride (1.5–2.0 equiv.)
-
Dry methanol
-
Toluene
-
Dichloromethane or Ethyl acetate
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve 2-amino-6-chloropurine in dry pyridine under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C and add acetic anhydride dropwise.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is completely consumed.
-
Quench the reaction by adding dry methanol.
-
Co-evaporate the reaction mixture with toluene to remove pyridine.
-
Dilute the residue with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain this compound.
Conclusion
The synthesis of this compound can be efficiently achieved through a direct, one-pot reaction from 2,9-diacetylguanine or via a two-step process involving the synthesis and subsequent acetylation of 2-amino-6-chloropurine. The direct route offers a more streamlined approach, while the two-step method allows for the isolation and purification of the 2-amino-6-chloropurine intermediate, which may be advantageous for certain applications. The choice of synthetic route will depend on factors such as desired purity, scale, and available starting materials. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
- 1. Synthesis of Some Biologically Active Halogenopurines -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 2. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
The Dawn of Rational Drug Design: A Technical History of Purine Analogs in Medicine
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the pivotal discovery and history of purine analogs, a class of molecules that revolutionized cancer treatment and immunosuppressive therapy. By moving away from serendipitous discovery towards a methodical, rational approach to drug design, pioneers in this field laid the groundwork for modern pharmaceutical development. This document details the key scientific breakthroughs, experimental methodologies, and quantitative outcomes that mark the journey of these transformative medicines.
The Genesis of a New Idea: From Trial and Error to Targeted Therapy
The story of purine analogs begins in the mid-20th century, a time when drug discovery was largely driven by chance observations. The groundbreaking work of George Hitchings and Gertrude Elion at the Burroughs Wellcome company shifted this paradigm.[1][2][3][4] They hypothesized that it would be possible to halt the growth of rapidly dividing cells, such as cancer cells and bacteria, by providing them with "faulty" building blocks for DNA synthesis.[1][3] Their focus fell on purines, adenine and guanine, which are essential components of nucleic acids. The central idea was to create molecules that were structurally similar to natural purines – "analogs" – that would be mistakenly taken up by cells and incorporated into metabolic pathways, thereby blocking DNA replication and cell division.[1][3] This approach, which became known as "rational drug design," was a significant departure from the random screening of compounds.[4]
One of the earliest key experiments involved studying the growth of the bacterium Lactobacillus casei, which requires purines to grow.[5] By observing the effects of various synthetic purine analogs on the growth of this bacterium, Hitchings and Elion could identify compounds that effectively interfered with purine metabolism.[5] This foundational work led to the synthesis of two of the first clinically significant purine analogs: 2,6-diaminopurine and thioguanine.[1][5] These compounds demonstrated the ability to inhibit the growth of leukemic cells, providing the first proof-of-concept for this targeted therapeutic strategy.[1][3]
Key Experimental Protocols
The development of purine analogs was underpinned by robust experimental methodologies. The following sections detail the protocols for some of the key experiments that were instrumental in their discovery and evaluation.
Synthesis of 6-Mercaptopurine (6-MP)
The synthesis of 6-mercaptopurine, a cornerstone of childhood acute lymphoblastic leukemia therapy, marked a significant milestone.[6][7] A common laboratory-scale synthesis involves the treatment of hypoxanthine with phosphorus pentasulfide.[8][9]
Materials:
-
Hypoxanthine
-
Phosphorus pentasulfide (P₄S₁₀)
-
Anhydrous pyridine
-
Water
-
Hydrochloric acid (HCl)
-
Ammonium hydroxide (NH₄OH)
Procedure:
-
A mixture of hypoxanthine and powdered phosphorus pentasulfide is heated under reflux in a basic solvent such as anhydrous pyridine for several hours.[9]
-
The excess pyridine is then removed under reduced pressure.
-
The residue is heated with water to hydrolyze any remaining phosphorus compounds.
-
The mixture is cooled, and ammonium hydroxide is cautiously added to precipitate ammonium phosphate, which is then removed by filtration.
-
The filtrate volume is reduced under pressure.
-
The pH of the solution is adjusted to 5 with an acid (e.g., acetic acid or HCl) to precipitate the crude 6-mercaptopurine.[9]
-
The product is collected by filtration, washed with water, and dried under a vacuum.[10]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[2][3][11] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HepG2, MCF-7)
-
Complete culture medium
-
96-well flat-bottom plates
-
Purine analog compound (e.g., 6-mercaptopurine)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubated for 24 hours.[2]
-
Compound Treatment: Serial dilutions of the purine analog are prepared in culture medium. The old medium is removed from the wells, and 100 µL of the compound dilutions are added. Control wells receive vehicle only.
-
Incubation: The plate is incubated for a specified period (e.g., 48-72 hours).[2]
-
MTT Addition: 10-20 µL of MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.[12]
Inhibition of De Novo Purine Synthesis Assay
This assay measures the ability of a purine analog to block the de novo synthesis of purines in cells. This is a key mechanism of action for many of these compounds.
Materials:
-
Leukemia cells (e.g., CEM-CCRF)
-
[¹⁴C]-formate (radiolabeled precursor)
-
Purine analog compound
-
Perchloric acid
-
High-performance liquid chromatography (HPLC) system with a radiodetector
Procedure:
-
Cell Culture and Treatment: Leukemia cells are cultured and treated with the purine analog for a specified period (e.g., 20 hours).
-
Radiolabeling: [¹⁴C]-formate is added to the cell culture. In de novo purine synthesis, the carbon from formate is incorporated into the purine ring.
-
Incubation: The cells are incubated for a period that allows for linear incorporation of the radiolabel (e.g., 30-120 minutes).[13]
-
Extraction of Nucleotides: The incubation is stopped, and intracellular nucleotides are extracted using a cold acid, such as perchloric acid.
-
HPLC Analysis: The cell extract is neutralized and analyzed by HPLC to separate the different purine nucleotides (e.g., adenine and guanine).
-
Quantification: The amount of radiolabeled adenine and guanine is quantified using a radiodetector.[13]
-
Data Analysis: The rate of de novo purine synthesis is calculated as the amount of newly synthesized purines per unit of total intracellular purines per hour. The percentage inhibition by the purine analog is determined by comparing the synthesis rate in treated cells to that in untreated cells.[13]
Quantitative Data Summary
The following tables summarize key quantitative data for several prominent purine analogs, providing a comparative overview of their efficacy and pharmacokinetic properties.
Table 1: In Vitro Cytotoxicity of 6-Mercaptopurine (6-MP)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HepG2 | Hepatocellular Carcinoma | 32.25 | [14] |
| HCT116 | Colon Carcinoma | 16.7 | [15] |
| MCF-7 | Breast Adenocarcinoma | >100 | [14] |
| A549 | Lung Carcinoma | 47 | [4] |
| L1210 | Leukemia | 0.024 | [16] |
| MT4 | T-cell leukemia | 0.1 | [16] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 1 | [16] |
Table 2: Clinical Efficacy of Fludarabine in Chronic Lymphocytic Leukemia (CLL)
| Study/Regimen | Patient Population | Overall Response Rate (%) | Complete Remission Rate (%) | Median Progression-Free Survival (months) | Citation |
| FCR (Fludarabine, Cyclophosphamide, Rituximab) | Previously Untreated | 95.1 | 44.1 | 51.8 | [17] |
| FC (Fludarabine, Cyclophosphamide) | Previously Untreated | 88.4 | 21.8 | 32.8 | [17] |
| FCR (Long-term follow-up) | Previously Untreated | 95 | 72 | 80 | [7] |
| FR (Fludarabine, Rituximab) | Previously Untreated | 84 | 28-47 | 42 | [18] |
| FCR (Real-world data) | Previously Untreated | 92.8 | 70.4 | 42.5 | [19] |
Table 3: Clinical Efficacy of Cladribine in Multiple Sclerosis (MS) and Hairy Cell Leukemia (HCL)
| Indication | Study | Treatment Arm | Key Efficacy Endpoint | Result | Citation |
| Relapsing-Remitting MS | CLARITY | Cladribine 3.5 mg/kg | Annualized Relapse Rate | 0.14 | [20] |
| Relapsing-Remitting MS | CLARITY | Placebo | Annualized Relapse Rate | 0.33 | [20] |
| Clinically Isolated Syndrome (CIS) | ORACLE-MS | Cladribine 3.5 mg/kg | Risk reduction of conversion to clinically definite MS | 67% | [21] |
| Hairy Cell Leukemia | Retrospective Study | Cladribine | Complete Response Rate | 76% | [22] |
| Hairy Cell Leukemia | Retrospective Study | Cladribine | Median Relapse-Free Survival | 16 years | [22] |
Table 4: Clinical Efficacy of Pentostatin in Hairy Cell Leukemia (HCL)
| Study Type | Patient Population | Overall Response Rate (%) | Complete Remission Rate (%) | Citation |
| Intergroup Study | Previously Untreated | 79 | 76 | [1] |
| Long-term Follow-up | Previously Treated/Untreated | 96 | 44 | [5] |
| Phase II | Interferon-α Refractory | 78.8 | 33.3 (11 of 33 patients) | [6] |
| CALGB Study 8515 | Interferon-α Failed | 83.6 | 42.4 | [23] |
| Retrospective Study | Previously Treated/Untreated | 96 | 82 | [22] |
Table 5: Pharmacokinetic Properties of Selected Purine Analogs
| Drug | Bioavailability | Half-life | Metabolism | Excretion | Citation |
| 6-Mercaptopurine | Variable and incomplete (oral) | 20-45 minutes (plasma) | Xanthine oxidase to thiouric acid | Renal | [24] |
| Azathioprine | Well absorbed (oral) | - | Cleaved to 6-mercaptopurine | - | [25] |
| Fludarabine | - (Administered IV) | - | Dephosphorylated to F-ara-A, then rephosphorylated intracellularly | - | [26] |
| Cladribine | 37-51% (oral) | ~10 hours (IV), 5.6-19.7 hours (oral) | Intracellular phosphorylation | Renal | [26] |
| Pentostatin | - (Administered IV) | - | - | - | [26] |
| Allopurinol | High and consistent | 1-2 hours (Allopurinol), 15 hours (Oxypurinol) | Metabolized to active oxypurinol | Renal | [27] |
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the core mechanisms of action of various purine analogs and a typical experimental workflow for their evaluation.
Metabolic Activation and Inhibition of De Novo Purine Synthesis by Thiopurines
Caption: Metabolic pathway of thiopurines leading to the inhibition of de novo purine synthesis.
Mechanism of Action of Adenosine Deaminase Inhibitors
Caption: Inhibition of adenosine deaminase by pentostatin leads to dATP accumulation and DNA synthesis inhibition.
General Experimental Workflow for In Vitro Anticancer Drug Screening
Caption: A generalized workflow for screening the in vitro cytotoxicity of potential anticancer compounds.
The Evolution and Future of Purine Analogs
The initial success with 6-mercaptopurine and thioguanine spurred the development of a wider range of purine analogs with improved efficacy, selectivity, and pharmacokinetic profiles. Azathioprine, a pro-drug of 6-mercaptopurine, was developed to have a more favorable therapeutic index and became a cornerstone of immunosuppressive therapy in organ transplantation and autoimmune diseases.[20]
Later generations of purine analogs, such as fludarabine, cladribine, and pentostatin, were designed to be more resistant to metabolic degradation or to have more specific mechanisms of action. Fludarabine, a fluorinated arabinoside analog, is highly effective in treating chronic lymphocytic leukemia.[14][28] Cladribine and pentostatin are particularly effective against hairy cell leukemia, with pentostatin acting as a potent inhibitor of the enzyme adenosine deaminase.[15][29]
The discovery and development of purine analogs represent a landmark in the history of medicine. The principles of rational drug design pioneered by Hitchings and Elion continue to be a guiding philosophy in the pharmaceutical sciences. Ongoing research continues to explore new purine analog structures, combination therapies, and novel delivery systems to further enhance their therapeutic potential and minimize side effects, ensuring their continued importance in the physician's armamentarium against cancer and autoimmune diseases.
References
- 1. Randomized comparison of pentostatin versus interferon alfa-2a in previously untreated patients with hairy cell leukemia: an intergroup study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Long term outcome of patients with hairy cell leukemia treated with pentostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Long-term results of the fludarabine, cyclophosphamide, and rituximab regimen as initial therapy of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 9. US2800473A - Method of making 6-mercaptopurine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. psasir.upm.edu.my [psasir.upm.edu.my]
- 15. Preparation of 6-Mercaptopurine Loaded Liposomal Formulation for Enhanced Cytotoxic Response in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. ashpublications.org [ashpublications.org]
- 18. Chemoimmunotherapy With Fludarabine and Rituximab Produces Extended Overall Survival and Progression-Free Survival in Chronic Lymphocytic Leukemia: Long-Term Follow-Up of CALGB Study 9712 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficacy and safety of front-line therapy with fludarabine-cyclophosphamide-rituximab regimen for chronic lymphocytic leukemia outside clinical trials: the Israeli CLL Study Group experience - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The efficacy of cladribine tablets in CIS patients retrospectively assigned the diagnosis of MS using modern criteria: Results from the ORACLE-MS study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. Pentostatin treatment for hairy cell leukemia patients who failed initial therapy with recombinant alpha-interferon: a report of CALGB study 8515 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Purine analogue - Wikipedia [en.wikipedia.org]
- 26. taylorfrancis.com [taylorfrancis.com]
- 27. skywork.ai [skywork.ai]
- 28. neurology.org [neurology.org]
- 29. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
2-Acetamido-6-chloropurine: A Versatile Precursor for the Synthesis of Novel Nucleoside Analogs
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Nucleoside analogs are a cornerstone in the development of therapeutic agents, particularly in the fields of virology and oncology.[1][2] These molecules, which mimic natural nucleosides, can interfere with critical cellular processes such as DNA and RNA synthesis, making them potent drugs.[3][4] A key starting material in the synthesis of a diverse range of purine-based nucleoside analogs is 2-acetamido-6-chloropurine. Its unique structure, featuring a reactive chlorine atom at the 6-position and a protected amino group at the 2-position, allows for sequential and site-selective modifications, making it an invaluable building block in medicinal chemistry.
This technical guide provides a comprehensive overview of this compound as a precursor for nucleoside analogs. It covers its synthesis, physicochemical properties, and detailed experimental protocols for its conversion into various nucleoside derivatives. Furthermore, it summarizes the biological activities of these analogs and presents the data in a structured format for easy comparison and reference by researchers, scientists, and professionals in drug development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 7602-01-9 | [5] |
| Molecular Formula | C₇H₆ClN₅O | [5] |
| Molecular Weight | 211.61 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | [6] |
| Melting Point | >300 °C | [5] |
| pKa | 9.22 ± 0.40 | [5] |
| Solubility | Soluble in sodium hydroxide solution, sparingly soluble in water. | [7] |
Synthesis of this compound
The most common route for the synthesis of this compound involves the acetylation of guanine followed by chlorination. The initial acetylation protects the 2-amino group, while the subsequent chlorination with an agent like phosphorus oxychloride replaces the 6-oxo group with a chlorine atom. This chlorine is a good leaving group, which is crucial for the subsequent introduction of the sugar moiety.
One reported method involves the reaction of 2,9-diacetylguanine with phosphorus oxychloride to yield this compound.[7] Another approach utilizes guanine and phosphorus oxychloride in the presence of tetraethylamine chloride in acetonitrile, reportedly achieving a yield of 72.1%.[8]
Experimental Protocol: Synthesis from Guanine
This protocol is a representative example of the synthesis of this compound.
Materials:
-
Guanine
-
Phosphorus oxychloride (POCl₃)
-
Tetraethylamine chloride
-
Acetonitrile
Procedure:
-
To a suspension of guanine in acetonitrile, add tetraethylamine chloride.
-
Slowly add phosphorus oxychloride to the mixture under controlled temperature conditions.
-
Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled and carefully quenched with ice water.
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.
-
The crude product can be further purified by recrystallization.
Expected Yield: Approximately 72.1% with a purity of ≥98% by HPLC.[8]
Caption: Synthesis workflow for this compound.
Application as a Precursor for Nucleoside Analogs
The presence of the 6-chloro group makes this compound an excellent electrophile for nucleophilic substitution reactions with protected sugar derivatives. This reaction, often referred to as glycosylation, is the key step in the formation of the nucleoside skeleton. Following the coupling reaction, deprotection steps are typically required to yield the final nucleoside analog.
General Workflow for Nucleoside Analog Synthesis
The general procedure involves the coupling of this compound with a protected sugar, followed by deprotection to yield the final nucleoside analog.
Caption: General workflow for nucleoside analog synthesis.
Experimental Protocols for Nucleoside Analog Synthesis
The following protocols are illustrative examples of the synthesis of different nucleoside analogs starting from this compound or its derivatives.
Protocol 1: Synthesis of a 2'-Deoxyribonucleoside Analog
This protocol describes the conversion of 2'-deoxyadenosine to a 6-chloropurine deoxyribonucleoside. While not starting directly from this compound, it demonstrates the key transformation of an existing nucleoside to a 6-chloro derivative, a related and important reaction.
Materials:
-
2'-Deoxyadenosine
-
Acetic anhydride
-
Pyridine
-
Sodium nitrite
-
Acetyl chloride
-
Dichloromethane
Procedure:
-
Acetylate the hydroxyl groups of 2'-deoxyadenosine using acetic anhydride in pyridine to yield the protected nucleoside 14.[9]
-
Transform the protected 2'-deoxyadenosine (14) into the 6-chloropurine derivative (15) using a diazotization-chlorination sequence.[9]
-
Deprotect the acetyl groups under mild conditions (ice-water temperature) to avoid decomposition of the 6-chloropurine moiety, yielding the desired 2'-deoxy-6-chloropurine ribonucleoside (6).[9]
Yields:
Protocol 2: Synthesis of an Acyclic Nucleoside Analog
This protocol details the synthesis of an acyclic nucleoside analog using a Mitsunobu reaction.
Materials:
-
Known alcohol (16)
-
6-Chloropurine
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Solvent (e.g., THF)
Procedure:
-
Perform a Mitsunobu reaction with the alcohol (16) and 6-chloropurine in the presence of PPh₃ and DEAD/DIAD to form the coupled product (17).[9]
-
Remove the protecting groups (e.g., acetonide) from 17 to yield the final acyclic nucleoside analog (8).[9]
Yield: 66% over two steps.[9]
Quantitative Data on Nucleoside Analog Synthesis
The following table summarizes the yields for the synthesis of various nucleoside analogs derived from 6-chloropurine precursors.
| Starting Material | Product | Key Reaction | Yield | Reference |
| Protected 2'-deoxyadenosine (14) | 6-Chloropurine deoxyribonucleoside (15) | Diazotization-Chlorination | 57% (2 steps) | [9] |
| Protected 6-chloropurine deoxyribonucleoside (15) | 2'-Deoxy-6-chloropurine ribonucleoside (6) | Deprotection | 76% | [9] |
| Acyclic alcohol (16) | Acyclic 6-chloropurine nucleoside analog (8) | Mitsunobu Reaction & Deprotection | 66% (2 steps) | [9] |
| Triol (18) | Carbocyclic oxetanocin analog (10) | Silylation, Mitsunobu, Desilylation | 96% (final step) | [9] |
Biological Activity of Derived Nucleoside Analogs
Nucleoside analogs synthesized from 6-chloropurine precursors have shown promising biological activity, particularly as antiviral agents. The 6-chloropurine moiety is believed to play a crucial role in their antiviral efficacy.[9]
Antiviral Activity
Several nucleoside analogs containing the 6-chloropurine base have been evaluated for their activity against Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV).[9][10][11] Among the tested compounds, some exhibited promising anti-SARS-CoV activity, comparable to known antiviral agents like mizoribine and ribavirin.[9][10]
Antiproliferative Activity
Purine arabinosides with modifications at the C6 position have been synthesized and evaluated for their antiproliferative activity against human acute myeloid leukemia cell lines.[12] One serine derivative showed an IC₅₀ value of 16 μM, which is considered active.[12]
Quantitative Biological Activity Data
The following table summarizes the reported biological activity of a nucleoside analog derived from a 6-chloropurine precursor.
| Compound | Cell Line | Activity | IC₅₀ | Reference |
| Serine derivative of purine arabinoside | U937 (human acute myeloid leukemia) | Antiproliferative | 16 μM | [12] |
Mechanism of Action: Inhibition of Viral Polymerase
Many nucleoside analogs exert their antiviral effects by targeting the viral RNA-dependent RNA polymerase (RdRp).[13] After being converted to their active triphosphate form within the cell, these analogs are incorporated into the growing viral RNA chain, leading to premature chain termination or increased mutagenesis, thereby inhibiting viral replication.
Caption: Generalized signaling pathway for nucleoside analog action.
Conclusion
This compound stands out as a highly valuable and versatile precursor in the synthesis of a wide array of nucleoside analogs. Its straightforward preparation and the reactivity of the 6-chloro position facilitate the construction of diverse molecular architectures. The resulting nucleoside analogs have demonstrated significant potential as antiviral and antiproliferative agents, underscoring the importance of this precursor in modern drug discovery and development. The detailed protocols and compiled data in this guide aim to serve as a practical resource for researchers dedicated to advancing the field of medicinal chemistry.
References
- 1. conservancy.umn.edu [conservancy.umn.edu]
- 2. mdpi.com [mdpi.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 7602-01-9 [amp.chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. | Sigma-Aldrich [merckmillipore.com]
- 11. Anti-SARS-CoV activity of nucleoside analogs having 6-chloropurine as a nucleobase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro [mdpi.com]
- 13. iris.unina.it [iris.unina.it]
The Cornerstone of Purine Chemistry: A Technical Guide to 6-Chloropurine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloropurine and its derivatives represent a critical class of compounds in medicinal chemistry and drug development. As versatile intermediates, they serve as the foundation for the synthesis of a vast array of biologically active molecules, including potent anticancer and antiviral agents.[1] The reactivity of the chlorine atom at the 6-position of the purine ring allows for facile nucleophilic substitution, providing a strategic entry point for introducing diverse functional groups and tailoring the pharmacological properties of the resulting molecules. This technical guide delves into the fundamental chemistry of 6-chloropurine derivatives, offering a comprehensive overview of their synthesis, reactivity, and key applications.
Core Chemistry: Synthesis of the 6-Chloropurine Scaffold
The primary route to 6-chloropurine involves the chlorination of hypoxanthine. Several methods have been developed to achieve this transformation, each with its own advantages in terms of yield, scalability, and reaction conditions.
Key Synthetic Methodologies
A prevalent and effective method involves the use of phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine such as N,N-dimethylaniline.[2][3][4] This approach provides high yields of the desired product. An alternative method utilizes bis(trichloromethyl)carbonate, also known as triphosgene, in an organic solvent with an organic amine catalyst.[5] More recent advancements include the use of acetyl hypoxanthine with phosphorus oxychloride and a tertiary amine, which offers a simple and high-yield process suitable for industrial production.[6]
Table 1: Comparison of Selected Synthetic Methods for 6-Chloropurine
| Starting Material | Reagents | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Hypoxanthine | Phosphorus oxychloride (POCl₃) | N,N-Dimethylaniline | Reflux for 20 minutes | 99 | [2] |
| Hypoxanthine | Bis(trichloromethyl)carbonate | Triethylamine / Toluene | 0-5°C for 3 hours, then room temp. | Not specified | [5] |
| Hypoxanthine | Phosphorus oxychloride (POCl₃), Water | Sealed tube, 6 hours | Not specified | Not specified | [3] |
| Acetyl hypoxanthine | Phosphorus oxychloride (POCl₃) | Tertiary amine | 70-105°C for 4-8 hours | High | [6] |
Experimental Protocol: Synthesis of 6-Chloropurine Hydrochloride from Hypoxanthine
This protocol is adapted from a high-yield synthesis method.[2]
Materials:
-
Hypoxanthine
-
N,N-dimethylaniline
-
Phosphorus oxychloride (POCl₃)
-
Methylene chloride
-
Hydrogen chloride gas
Procedure:
-
A mixture of hypoxanthine (0.368 mole), N,N-dimethylaniline (120 ml), and phosphorus oxychloride (500 ml) is refluxed for 20 minutes.[2]
-
Excess phosphorus oxychloride is removed by vacuum distillation at a temperature below 70°C.[2]
-
To the resulting red oily residue, 1.0 liter of methylene chloride is added.[2]
-
The solution is cooled in an ice-water bath, and hydrogen chloride gas is bubbled through the solution until it turns a bright yellow color.[2]
-
After stirring the reaction mixture overnight, nitrogen is passed through the solution for 1.5 hours to remove excess hydrogen chloride.[2]
-
The product is collected by filtration, washed with two 150 ml portions of hot methylene chloride, and dried to yield 6-chloropurine hydrochloride.[2]
Expected Yield: 99%[2]
Reactivity and Functionalization: The Power of Nucleophilic Substitution
The synthetic utility of 6-chloropurine derivatives lies in the high reactivity of the C6-chloro group towards nucleophilic aromatic substitution (SNAr).[7] This allows for the introduction of a wide range of substituents, including amino, alkoxy, thio, and carbon-based groups, leading to diverse libraries of compounds with varied biological activities.
Nucleophilic Substitution with N-, O-, and S-Nucleophiles
The reaction of 6-chloropurine with various nucleophiles such as amines, alcohols, and thiols is a fundamental strategy for generating diverse derivatives.[7][8] These reactions are typically carried out under mild conditions. For instance, treatment of 6-chloropurine with potassium hydrosulfide yields 6-mercaptopurine, a clinically important anticancer drug.[3] Similarly, reactions with various amines lead to a plethora of N6-substituted adenines and their analogues.[9]
Carbon-Carbon Bond Forming Reactions
The introduction of carbon-based substituents at the C6 position has been achieved through various cross-coupling reactions. The Suzuki-Miyaura reaction, which couples 6-chloropurine derivatives with phenylboronic acids, has proven to be a facile and effective approach for the synthesis of 6-phenylpurine bases and nucleosides.[10] Other methods include reactions with active methylene compounds and direct arylation with activated aromatics promoted by aluminum chloride.[11][12]
Table 2: Spectroscopic Data for 6-Chloropurine and a Derivative
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (DMSO-d6, δ ppm) | UV λmax (nm) | Reference |
| 6-Chloropurine | C₅H₃ClN₄ | 154.56 | 8.67 (s, 1H, H8), 8.71 (s, 1H, H2) | 264 (H₂O) | [2][13] |
| 2-Amino-6-chloropurine | C₅H₄ClN₅ | 169.57 | Not specified | Not specified | [14][15] |
Biological Significance and Signaling Pathways
6-Chloropurine derivatives are renowned for their diverse biological activities, most notably as antimetabolites that interfere with nucleic acid metabolism.[1] This property makes them valuable as anticancer and antiviral agents.[1][16] For example, 6-mercaptopurine, synthesized from 6-chloropurine, is a well-established drug for the treatment of leukemia. The mechanism of action often involves the intracellular conversion of these derivatives into their corresponding nucleotides, which then inhibit key enzymes involved in DNA and RNA synthesis.[1]
Some 6-chloropurine nucleoside analogues have shown promising antiviral activity against viruses like SARS-CoV.[8] The electrophilic nature of the 6-chloropurine moiety is thought to be crucial for its biological activity, potentially by forming covalent bonds with target enzymes, leading to irreversible inhibition.[8]
Logical Workflow: From Synthesis to Biological Application
The development of drugs based on 6-chloropurine derivatives follows a logical progression from chemical synthesis to biological evaluation.
Caption: Workflow for 6-Chloropurine Derivative Drug Development.
Conclusion
The fundamental chemistry of 6-chloropurine derivatives is a rich and dynamic field that continues to fuel innovation in drug discovery. The straightforward synthesis of the 6-chloropurine core, coupled with the remarkable versatility of the C6-chloro group for nucleophilic substitution, provides an unparalleled platform for the creation of diverse molecular architectures. A thorough understanding of the synthesis, reactivity, and biological implications of these compounds is essential for researchers and scientists dedicated to the development of novel therapeutics. The continued exploration of new synthetic methodologies and the elucidation of the mechanisms of action of 6-chloropurine-based drugs will undoubtedly lead to the discovery of new and more effective treatments for a wide range of diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. prepchem.com [prepchem.com]
- 3. US2832781A - 6-chloropurine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis method of 6-chloropurine - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN102336755A - Chemical synthesis method of 6-chloropurine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2-Amino-6-chloropurine | C5H4ClN5 | CID 5360349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2-Amino-6-chloropurine 97 10310-21-1 [sigmaaldrich.com]
- 16. medchemexpress.com [medchemexpress.com]
The C6 Chlorine of Purines: A Gateway to Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and a multitude of approved drugs. Among the various positions on the purine ring, the C6 position offers a particularly strategic handle for synthetic modification. The introduction of a chlorine atom at this position transforms the otherwise unreactive purine into a versatile precursor for a wide array of derivatives with significant potential in drug discovery. This technical guide provides a comprehensive exploration of the reactivity of the C6 chlorine in purines, offering insights into its synthetic utility, detailed experimental protocols for its modification, and an overview of the biological significance of the resulting C6-substituted purines.
I. The Reactive Nature of the C6-Chloropurine Moiety
The C6 position of the purine ring is electron-deficient, a characteristic that is further amplified by the presence of the electron-withdrawing chlorine atom. This inherent electronic property makes the C6 carbon susceptible to nucleophilic attack, primarily through a nucleophilic aromatic substitution (SNAr) mechanism. The general reactivity trend for halogens at the C6 position in SNAr reactions is often cited as F > Cl > Br > I, although this can be influenced by the nature of the nucleophile and the reaction conditions.[1][2]
Beyond SNAr, the C6-chlorine serves as an excellent leaving group in various transition metal-catalyzed cross-coupling reactions. These modern synthetic methods have revolutionized the ability to form carbon-carbon and carbon-heteroatom bonds, opening up a vast chemical space for the design of novel purine-based therapeutics.
Quantitative Analysis of C6-Halopurine Reactivity
To provide a clearer understanding of the relative reactivity of the C6-chlorine, the following table summarizes kinetic data from comparative studies of 6-halopurine nucleosides in SNAr reactions with different nucleophiles.
| Nucleophile System | Reactivity Order | Reference |
| Butylamine in Acetonitrile | F >> Br > Cl > I | [2] |
| Methanol/DBU in Acetonitrile | F > Cl ≈ Br > I | [1] |
| Aniline in Acetonitrile (no acid) | I > Br > Cl > F | [1] |
| Aniline/TFA in Acetonitrile | F > I > Br > Cl | [1] |
| Potassium Thioacetate in DMSO | F > Br > I > Cl | [1] |
Note: DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, TFA = Trifluoroacetic acid, DMSO = Dimethyl sulfoxide.
These data highlight the nuanced nature of C6-halopurine reactivity, where the optimal halogen leaving group can vary depending on the specific reaction partner and conditions.
II. Key Synthetic Transformations of 6-Chloropurines
The versatility of the C6-chlorine is best illustrated through the diverse range of chemical transformations it can undergo. This section provides an overview and detailed protocols for some of the most critical reactions utilized in the synthesis of C6-substituted purine derivatives.
A. Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental reaction for introducing a variety of heteroatom nucleophiles at the C6 position.
General Experimental Protocol: Synthesis of 6-Mercaptopurine
This protocol outlines the synthesis of the important antimetabolite drug, 6-mercaptopurine, from 6-chloropurine.
-
Reaction Setup: In a round-bottom flask, suspend 6-chloropurine (1.0 eq) in a suitable solvent such as ethanol.
-
Reagent Addition: Add a solution of sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis. For instance, when using NaSH, add an aqueous solution of NaSH (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for several hours until the starting material is consumed (monitored by TLC or LC-MS).[3]
-
Work-up and Purification: Cool the reaction mixture and adjust the pH to ~5 with acetic acid to precipitate the product. Filter the precipitate, wash with water and ethanol, and dry under vacuum to yield 6-mercaptopurine.[4]
B. Palladium-Catalyzed Cross-Coupling Reactions
Transition metal catalysis has dramatically expanded the scope of C6-functionalization, enabling the formation of C-C, C-N, and C-O bonds that are inaccessible through traditional methods.
The Suzuki-Miyaura coupling is a powerful method for introducing aryl or vinyl groups at the C6 position.
Detailed Experimental Protocol: [5][6]
-
Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 6-chloropurine derivative (1.0 eq), the corresponding boronic acid or boronate ester (1.1-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Catalyst and Ligand Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.01-0.05 eq), and if required, a specific ligand.
-
Solvent Addition: Add a degassed solvent system, which can be anhydrous (e.g., toluene, dioxane) or aqueous (e.g., water/n-butanol).[7]
-
Reaction Conditions: Seal the flask, and heat the reaction mixture with stirring at a temperature ranging from 80-110 °C until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture, filter through Celite to remove the catalyst, and concentrate the filtrate. The residue is then purified by column chromatography on silica gel to afford the desired 6-aryl- or 6-vinylpurine.
The Sonogashira coupling enables the introduction of terminal alkynes at the C6 position, creating precursors for further transformations or compounds with interesting biological activities.
Detailed Experimental Protocol: [8][9]
-
Inert Atmosphere Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 6-chloropurine derivative (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a suitable degassed solvent such as THF or DMF.
-
Catalyst and Co-catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 eq), and the copper(I) co-catalyst, typically CuI (0.05-0.1 eq).
-
Base Addition: Add a degassed amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which also serves as a solvent in some cases.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until completion.
-
Work-up and Purification: Remove the solvent under reduced pressure. The residue can be purified by silica gel column chromatography to yield the 6-alkynylpurine.
This reaction is a highly efficient method for the synthesis of 6-aminopurines from a wide range of primary and secondary amines.
Detailed Experimental Protocol: [10][11]
-
Inert Atmosphere Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the 6-chloropurine derivative (1.0 eq), the amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 0.01-0.05 eq), a suitable phosphine ligand (e.g., BINAP, Xantphos; 0.02-0.1 eq), and a base (e.g., NaOtBu, Cs₂CO₃; 1.5-2.5 eq).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Conditions: Seal the vessel and heat the mixture with stirring at a temperature typically ranging from 80-120 °C.
-
Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of Celite, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization.
III. Visualizing the Synthetic and Biological Landscape
Experimental Workflow for C6-Functionalization
The following diagram illustrates a generalized workflow for the palladium-catalyzed functionalization of a 6-chloropurine substrate.
Caption: Generalized workflow for Pd-catalyzed C6-functionalization of purines.
Purinergic Signaling Pathways
C6-substituted purines often act as modulators of purinergic signaling pathways, which are crucial in a vast range of physiological processes. These pathways are primarily mediated by P1 receptors (activated by adenosine) and P2 receptors (activated by ATP, ADP, UTP, and UDP).[12]
Caption: Simplified overview of P1 and P2Y purinergic signaling pathways.
IV. The Role of C6-Substituted Purines in Drug Development
The ability to readily modify the C6 position of the purine core has led to the development of numerous compounds with therapeutic applications.
-
Anticancer Agents: 6-Mercaptopurine and its prodrug azathioprine are classic examples of purine antimetabolites used in cancer chemotherapy and as immunosuppressants.[13] The C6-chlorine is a key intermediate in their synthesis.
-
Antiviral Drugs: Many antiviral nucleoside analogs feature modifications at the C6 position to inhibit viral polymerases or other essential viral enzymes.[14]
-
Kinase Inhibitors: The purine scaffold is a common feature in kinase inhibitors, and substitution at the C6 position can be used to modulate potency and selectivity.
-
Immunomodulators: Certain C6-substituted purines have been shown to stimulate cytotoxic T lymphocytes, indicating their potential as immunostimulants.[11]
V. Conclusion
The C6 chlorine of the purine ring is a highly valuable and reactive functional group that provides a versatile entry point for the synthesis of a diverse range of purine derivatives. Through well-established nucleophilic aromatic substitution and modern palladium-catalyzed cross-coupling reactions, researchers can readily introduce a vast array of substituents at this position. The resulting C6-modified purines have demonstrated significant potential across multiple therapeutic areas, underscoring the importance of understanding and exploiting the reactivity of the C6-chloropurine core in the ongoing quest for novel and effective medicines. This guide serves as a foundational resource for scientists and professionals in the field, providing both the theoretical underpinnings and practical methodologies to leverage the unique chemistry of this important synthetic intermediate.
References
- 1. S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. youtube.com [youtube.com]
- 4. US2832781A - 6-chloropurine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. From purines to purinergic signalling: molecular functions and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigations into the Biological Potential of Acetylated Purines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purines, fundamental components of nucleic acids and cellular energy currency, have long been a cornerstone of medicinal chemistry research. Chemical modification of the purine scaffold has yielded a plethora of therapeutic agents, particularly in the realms of oncology and virology. Among these modifications, acetylation represents a compelling strategy to modulate the physicochemical and biological properties of purine nucleosides. Acetylation can influence a compound's lipophilicity, membrane permeability, and susceptibility to metabolic enzymes, thereby altering its pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth overview of the initial investigations into the biological potential of acetylated purines, summarizing key findings, detailing experimental methodologies, and visualizing relevant biological pathways.
Data Presentation: Biological Activity of Acetylated Purines
The following table summarizes the available quantitative data on the biological activity of acetylated purines. Notably, a comprehensive dataset for a wide range of acetylated purines is still emerging in the scientific literature. The data presented here is primarily drawn from studies investigating the antitrypanosomal activity of O-acetylated purine nucleosides.
| Compound | Parent Nucleoside | Biological Activity (IC50, µM) vs. Trypanosoma brucei brucei | Fold Improvement upon Acetylation | Reference |
| O-acetylated Analog 1 | 3'-Deoxyadenosine | 0.8 | 4.4 | [1] |
| Parent 1 | 3'-Deoxyadenosine | 3.5 | - | [1] |
| O-acetylated Analog 2 | 3'-Deoxyinosine | 1.5 | >66 | [1] |
| Parent 2 | 3'-Deoxyinosine | >100 | - | [1] |
| O-acetylated Analog 3 | Puromycin aminonucleoside | 0.08 | 10 | [1] |
| Parent 3 | Puromycin aminonucleoside | 0.8 | - | [1] |
| O-acetylated Analog 4 | 6-Methylaminopurine riboside | 2.5 | 10 | [1] |
| Parent 4 | 6-Methylaminopurine riboside | 25 | - | [1] |
| O-acetylated Analog 5 | N6-benzyladenosine | 0.3 | 3.3 | [1] |
| Parent 5 | N6-benzyladenosine | 1.0 | - | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of scientific research. Below are representative protocols for the synthesis and biological evaluation of acetylated purines.
Protocol 1: Synthesis of O-Acetylated Purine Nucleosides
This protocol describes a general method for the O-acetylation of purine nucleosides, a common strategy to create prodrugs with enhanced cell permeability.[1][2]
Materials:
-
Purine nucleoside
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dry dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve the purine nucleoside in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (typically 1.5 to 3 equivalents per hydroxyl group) to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of saturated sodium bicarbonate solution at 0 °C.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the acetylated purine nucleoside.
-
Confirm the structure of the purified product using spectroscopic methods (e.g., 1H NMR, 13C NMR, and mass spectrometry).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This protocol is a standard method to evaluate the cytotoxic potential of acetylated purines against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Acetylated purine compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the acetylated purine compounds in complete culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the biological investigation of acetylated purines.
Caption: Purine metabolism and potential sites of action for acetylated purine analogs.
Caption: A typical experimental workflow for determining the cytotoxicity of acetylated purines.
Caption: Oncogenic signaling pathways promoting purine synthesis and potential intervention by purine analogs.
Conclusion
The initial investigations into the biological potential of acetylated purines suggest that this chemical modification can be a valuable strategy for enhancing the therapeutic efficacy of purine nucleosides. The enhanced antitrypanosomal activity of O-acetylated derivatives highlights the potential of this approach to improve drug uptake and activity.[1] While the available quantitative data is currently limited, the established methodologies for synthesis and biological evaluation provide a solid framework for future research in this area. Further exploration of acetylated purines in the context of cancer and viral infections is warranted to fully elucidate their therapeutic potential. The signaling pathways known to be modulated by purine analogs offer a rational basis for the design and investigation of novel acetylated purine drug candidates.[3][4][5] This guide serves as a foundational resource for researchers embarking on the exciting journey of exploring the multifaceted biological activities of acetylated purines.
References
- 1. Antitrypanosomal activity of purine nucleosides can be enhanced by their conversion to O-acetylated derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
detailed synthesis protocol for "2-acetamido-6-chloropurine"
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Acetamido-6-chloropurine is a pivotal intermediate in medicinal chemistry, primarily utilized in the synthesis of purine derivatives for therapeutic applications. Its structure, featuring a protected amino group at the C2 position and a reactive chloro group at the C6 position, makes it a versatile building block for developing novel nucleoside analogs and other heterocyclic compounds.[1] These derivatives are extensively studied for their potential as anticancer and antiviral agents.[1] This document provides a detailed protocol for the synthesis of this compound via the acetylation of 2-amino-6-chloropurine.
Synthesis Protocol
The synthesis involves the N-acetylation of the primary amine of 2-amino-6-chloropurine using acetic anhydride. The reaction is typically performed in a suitable solvent to facilitate the reaction and subsequent product isolation.
2.1. Reaction Scheme

Figure 1. Acetylation of 2-amino-6-chloropurine.
2.2. Materials and Reagents
| Reagent | M.W. ( g/mol ) | CAS No. | Notes |
| 2-Amino-6-chloropurine | 169.57 | 10310-21-1 | Starting material |
| Acetic Anhydride | 102.09 | 108-24-7 | Acetylating agent, corrosive |
| Pyridine (Anhydrous) | 79.10 | 110-86-1 | Solvent and base, toxic |
| Deionized Water | 18.02 | 7732-18-5 | For workup |
| Ethanol | 46.07 | 64-17-5 | For recrystallization |
2.3. Experimental Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-6-chloropurine (e.g., 5.0 g) in anhydrous pyridine (e.g., 50 mL).
-
Addition of Reagent: Cool the suspension in an ice bath to 0-5 °C. Slowly add acetic anhydride (1.5 to 2.0 molar equivalents) dropwise to the stirred suspension over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and then slowly pour it into 500 mL of ice-cold deionized water with vigorous stirring. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual pyridine and acetic acid.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield a white to off-white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 60-80 °C to a constant weight. The melting point of the pure compound is reported to be above 300 °C.[2]
Data Presentation
The following table summarizes the quantitative data for a typical synthesis.
| Compound | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| 2-Amino-6-chloropurine | 169.57 | 5.00 | 29.5 | 1.0 |
| Acetic Anhydride | 102.09 | 5.10 (4.7 mL) | 50.0 | 1.7 |
| Product | M.W. ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| This compound | 211.61 | 6.24 | 5.40 | 86.5% |
Note: Yields are illustrative and may vary based on experimental conditions.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the presence of the acetyl group protons and the purine ring proton.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (m/z 211.61).[2]
-
Melting Point: To assess the purity of the final product.
Workflow Diagram
The logical flow of the synthesis and purification process is outlined below.
Safety Precautions
-
All operations should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Acetic anhydride is corrosive and a lachrymator. Handle with care.
-
Pyridine is flammable, toxic if inhaled or absorbed through the skin, and has a strong, unpleasant odor. Ensure it is handled with appropriate containment.
-
Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Acetamido-6-chloropurine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamido-6-chloropurine is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its purine core is a key structural motif in numerous biologically active molecules. The presence of a chlorine atom at the 6-position makes the purine ring susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups. This reactivity profile makes this compound a valuable starting material for the synthesis of diverse libraries of compounds with potential therapeutic applications, notably as kinase inhibitors. The acetamido group at the 2-position serves as a protected amine, which can be deprotected in later synthetic steps if the 2-amino functionality, as seen in guanine, is desired.
This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution reactions of this compound with various nucleophiles, including amines, alcohols, and thiols.
Applications in Drug Discovery
Derivatives of this compound have shown significant promise in various therapeutic areas. A primary application is the development of Cyclin-Dependent Kinase (CDK) inhibitors .[1][2] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[3] By substituting the 6-chloro group with different moieties, researchers can synthesize potent and selective CDK inhibitors, which can induce cell cycle arrest and apoptosis in cancer cells.[4][5] For instance, 2,6-disubstituted purine derivatives have been shown to cause cell cycle arrest at the G2/M or S-phase.[4][5]
Beyond cancer, these purine derivatives are explored for other therapeutic purposes. For example, some 6-substituted purines have been investigated as immunostimulants.[6] The ability to readily diversify the 6-position of the purine scaffold through SNAr reactions is a powerful tool for structure-activity relationship (SAR) studies in drug development.[7]
Reaction Mechanism and Workflow
The nucleophilic aromatic substitution at the 6-position of the purine ring generally proceeds via an addition-elimination mechanism. The electron-withdrawing nature of the nitrogen atoms in the purine ring facilitates the attack of a nucleophile at the carbon bearing the chlorine atom. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the chloride leaving group restores the aromaticity of the purine ring, yielding the substituted product.
A typical experimental workflow for these reactions is outlined below.
Data Presentation
The following tables summarize the reaction conditions and yields for the nucleophilic aromatic substitution of this compound and related compounds with various nucleophiles.
Table 1: Reaction with Amines
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Various amines | - | DMF | 80 | 18 | Not specified |
| Substituted anilines | p-TsOH | DMF | 90 | 4 | 34-75 |
| Morpholine | Et3N | CH2Cl2 | Room Temp | Overnight | Not specified |
| N-Cyclohexyl-N-methylamine | TFA | Ethanol | 120 (MW) | 2.5 | 25 |
Table 2: Reaction with Alcohols
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexylmethanol | NaH | THF | Reflux | 4 | 75 |
| Various alcohols | NaH | THF | Reflux | Not specified | Good |
Table 3: Reaction with Thiols
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl mercaptan | - | DMF | 80 | 2 | Not specified |
Experimental Protocols
Protocol 1: General Procedure for the Reaction with Amines
This protocol is a general guideline for the reaction of this compound with a primary or secondary amine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Addition of Reagents: Add the amine nucleophile (1.1 - 2.0 eq). If the amine salt is used, or if the reaction requires a non-nucleophilic base, add a base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.5 - 2.5 eq).
-
Reaction: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-acetamido-6-(substituted-amino)purine.
-
Characterization: Confirm the structure of the purified product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Procedure for the Reaction with Alcohols (Alkoxides)
This protocol describes the synthesis of 6-alkoxypurine derivatives.
-
Alkoxide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Slowly add the alcohol (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 30-60 minutes until the evolution of hydrogen gas ceases.
-
Addition of Purine: Add a solution of this compound (1.0 eq) in anhydrous THF to the freshly prepared alkoxide solution.
-
Reaction: Heat the reaction mixture to reflux and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to 0 °C and quench cautiously with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent.
-
Purification and Characterization: Wash the organic phase, dry, and concentrate. Purify the residue by column chromatography or recrystallization. Characterize the final product using appropriate spectroscopic techniques.
Protocol 3: General Procedure for the Reaction with Thiols (Thiolates)
This protocol outlines the synthesis of 6-(alkyl/arylthio)purine derivatives.
-
Reaction Setup: Dissolve this compound (1.0 eq) and the thiol (1.1 eq) in a polar aprotic solvent like DMF.
-
Addition of Base: Add a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 60-100 °C and stir for 2-8 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Upon completion, perform an aqueous work-up as described in the previous protocols. Purify the product by chromatography or recrystallization.
-
Characterization: Confirm the identity and purity of the product by spectroscopic analysis.
Mandatory Visualization
Signaling Pathway: Inhibition of CDK2/Cyclin E-mediated Cell Cycle Progression
Derivatives of this compound can act as ATP-competitive inhibitors of CDKs, such as CDK2. The CDK2/Cyclin E complex is crucial for the G1/S phase transition in the cell cycle.[8] Inhibition of this complex leads to cell cycle arrest and can induce apoptosis in cancer cells.
References
- 1. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
- 2. Purine analogs as CDK enzyme inhibitory agents: a survey and QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and activity of 6-substituted purine linker amino acid immunostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Acetamido-6-chloropurine in Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamido-6-chloropurine is a synthetic purine derivative that serves as a crucial intermediate in the development of biologically active compounds, including those with potential antiviral properties. While direct comprehensive studies on the standalone antiviral activity of this compound are not extensively detailed in publicly available literature, its significance lies in its role as a versatile precursor for the synthesis of a wide array of nucleoside and non-nucleoside analogues. These derivatives have been investigated for their therapeutic potential against various viruses. The acetamido group at the 2-position and the chloro group at the 6-position of the purine ring provide reactive sites for chemical modifications, enabling the generation of diverse compound libraries for antiviral screening.
This document provides an overview of the application of this compound in antiviral research, including its synthesis, its use in the generation of antiviral derivatives, and general protocols for evaluating the antiviral efficacy of these compounds.
Bioactivity of this compound
While primarily utilized as a synthetic intermediate, this compound has demonstrated some inherent biological activity. Notably, it has been shown to exhibit inhibitory effects against mycobacterial strains.
Table 1: Antibacterial Activity of this compound
| Organism | Assay | Endpoint | Result | Reference |
| Mycobacterial Strains | In vitro | Minimum Inhibitory Concentration (MIC) | 0.7–1.5 µg/mL | [1] |
This bioactivity, although not antiviral, underscores the potential of the this compound scaffold to interact with biological targets.
Role in the Development of Antiviral Agents
The primary application of this compound in virology is as a key building block for the synthesis of more complex molecules with enhanced antiviral potency and selectivity. The chlorine atom at the 6-position is a good leaving group, readily displaced by various nucleophiles to introduce diverse functionalities. The acetamido group at the 2-position can be retained or modified to modulate the biological activity and selectivity of the final compound.
Herpes Simplex Virus (HSV)
Derivatives of this compound have been explored for their potential against Herpes Simplex Virus. The general strategy involves the synthesis of nucleoside analogues where the purine base is attached to a sugar moiety. These analogues can act as inhibitors of viral DNA polymerase, a key enzyme in viral replication.
Tick-Borne Encephalitis Virus (TBEV)
Research has also extended to the development of this compound derivatives as potential inhibitors of TBEV, a flavivirus that can cause severe neurological disease. One study reported the synthesis of a derivative with micromolar inhibitory activity against the virus.
Table 2: Antiviral Activity of a this compound Derivative
| Virus | Compound | Assay | Cell Line | Endpoint | Result (IC₅₀) |
| Tick-Borne Encephalitis Virus (TBEV) | Derivative of this compound | Cell-based assay | Not specified | 50% Inhibitory Concentration | Micromolar range |
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the synthesis of this compound from 2,9-diacetylguanine.
Materials:
-
2,9-diacetylguanine
-
Acetonitrile
-
Tetraethylammonium chloride
-
Triethylamine
-
Phosphorus oxychloride
-
Sodium hydroxide solution
-
Hydrochloric acid
-
Standard laboratory glassware and equipment
Procedure:
-
Prepare a suspension of 2,9-diacetylguanine in acetonitrile.
-
Add tetraethylammonium chloride and triethylamine to the suspension.
-
Cool the reaction mixture to 0-5 °C.
-
Slowly add phosphorus oxychloride to the cooled mixture.
-
Stir the reaction mixture at 25 °C for 20 hours.
-
After the reaction is complete, carefully add the mixture to an aqueous sodium hydroxide solution.
-
Heat the mixture to 80 °C for 2 hours.
-
Cool the mixture to 25 °C and adjust the pH to 7 using 10% hydrochloric acid.
-
Stir the resulting slurry for 15 minutes.
-
Filter the product, wash with water, and dry under vacuum at 80 °C to obtain this compound.
Visualizations
Logical Workflow for Antiviral Drug Discovery using this compound
Caption: Workflow for antiviral drug discovery starting from guanine.
Proposed Mechanism of Action for Nucleoside Analogues Derived from this compound
Caption: Proposed mechanism of action for nucleoside analogue derivatives.
General Protocol for In Vitro Antiviral Activity Screening
This protocol provides a general framework for assessing the antiviral activity of compounds derived from this compound using a plaque reduction assay. This method is suitable for many viruses that cause visible plaques in cell culture.
Materials:
-
Host cell line permissive to the virus of interest
-
Virus stock with a known titer
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium (e.g., DMEM, MEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agar)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., crystal violet)
-
96-well and 6-well cell culture plates
Procedure:
-
Cell Seeding:
-
Culture host cells to confluency.
-
Trypsinize the cells and seed them into 6-well plates at a density that will form a confluent monolayer within 24 hours.
-
Incubate at 37 °C in a 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare serial dilutions of the test compound in a cell culture medium.
-
-
Cytotoxicity Assay (Parallel Experiment):
-
Seed cells in a 96-well plate.
-
Treat the cells with the same serial dilutions of the test compound used for the antiviral assay.
-
Incubate for the same duration as the antiviral assay.
-
Determine cell viability using a standard method (e.g., MTT assay) to calculate the 50% cytotoxic concentration (CC₅₀).
-
-
Viral Infection and Treatment:
-
When the cell monolayer in the 6-well plates is confluent, remove the culture medium.
-
Infect the cells with a dilution of the virus stock calculated to produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Allow the virus to adsorb for 1 hour at 37 °C, with gentle rocking every 15 minutes.
-
After adsorption, remove the viral inoculum and wash the cells gently with PBS.
-
Add the overlay medium containing the different concentrations of the test compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
-
Incubation and Plaque Visualization:
-
Incubate the plates at 37 °C in a 5% CO₂ incubator until plaques are visible (typically 2-5 days, depending on the virus).
-
Once plaques have developed, fix the cells with the fixing solution for at least 30 minutes.
-
Remove the fixing solution and stain the cells with the staining solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.
-
Determine the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) by plotting the percentage of plaque reduction against the compound concentration and using regression analysis.
-
Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising antiviral compound.
-
Conclusion
This compound is a valuable scaffold in medicinal chemistry for the development of novel antiviral agents. While its intrinsic antiviral activity may be limited, its utility as a synthetic intermediate is well-established. The protocols and information provided herein offer a foundation for researchers to synthesize, derivatize, and evaluate compounds based on this purine core in the ongoing search for effective antiviral therapies. Further exploration of derivatives of this compound against a broader range of viruses is warranted to fully elucidate the potential of this chemical class in antiviral drug discovery.
References
Application Notes and Protocols: Mitsunobu Reaction with 2-Acetamido-6-chloropurine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitsunobu reaction is a versatile and powerful tool in organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and, importantly for medicinal chemistry, for the N-alkylation of heterocycles.[1][2] This reaction proceeds with a high degree of stereochemical inversion at the alcohol carbon, making it particularly valuable in the synthesis of chiral molecules.[2][3] The reaction typically involves an alcohol, a nucleophile (in this case, the purine), a phosphine (commonly triphenylphosphine, PPh₃), and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[4][5]
This document provides a detailed experimental protocol for the N-alkylation of 2-acetamido-6-chloropurine with various alcohols via the Mitsunobu reaction. This compound is a key intermediate in the synthesis of various biologically active purine derivatives, including analogues of the antiviral drug acyclovir and other nucleoside analogues. The protocol described is adapted from a well-established procedure for the closely related 2-amino-6-chloropurine and is supported by general principles of the Mitsunobu reaction.[6]
Reaction Principle
The Mitsunobu reaction begins with the activation of the alcohol by the phosphine and azodicarboxylate to form an alkoxyphosphonium salt, which is a good leaving group. The purine nitrogen then acts as a nucleophile, attacking the carbon of the activated alcohol in an Sₙ2 fashion, leading to the formation of the N-alkylated product with inversion of configuration if the alcohol is chiral.[1][2] The primary products of this reaction are the N9- and N7-alkylated isomers, with the N9-isomer generally being the major product.[6]
Experimental Workflow Diagram
Caption: Workflow for the Mitsunobu reaction of this compound.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific alcohols.
Materials:
-
This compound
-
Alcohol (e.g., benzyl alcohol, ethanol, etc.)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Molecular Sieves (4Å), activated
-
Silica gel for flash chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, chloroform)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon inert atmosphere setup
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Preparation:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the desired alcohol (1.5-2.0 eq.), and triphenylphosphine (1.5-2.0 eq.).
-
Add anhydrous THF to dissolve the reactants (approximately 15-20 mL per mmol of the purine).
-
Add activated molecular sieves (4Å) to the mixture.
-
Stir the suspension at room temperature for 15-30 minutes.
-
-
Reaction:
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add DEAD or DIAD (1.5-2.0 eq.) dropwise to the stirred suspension over 10-15 minutes. A color change to yellow or orange is typically observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 10-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter off the molecular sieves and wash with THF.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting residue can be directly purified by flash column chromatography on silica gel.
-
A typical elution gradient starts with hexane/ethyl acetate and gradually increases in polarity to ethyl acetate, and then to a mixture of chloroform/methanol to separate the N9- and N7-alkylated products from triphenylphosphine oxide and other byproducts.[6] The N9-isomer is generally the less polar and major product.
-
-
Characterization:
-
Collect the fractions containing the desired product(s).
-
Combine the relevant fractions and remove the solvent under reduced pressure.
-
Characterize the purified product(s) by NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm the structure and purity.
-
Data Presentation
The following table provides expected yields for the Mitsunobu reaction of the closely related 2-amino-6-chloropurine with various alcohols, which can serve as a reference for the reaction with this compound.[6] The presence of the acetamido group may influence the yields and the ratio of N9/N7 isomers.
| Entry | Alcohol | N9-Product Yield (%) | N7-Product Yield (%) |
| 1 | Benzyl alcohol | 66 | 20 |
| 2 | Allyl alcohol | 62 | 17 |
| 3 | Cinnamyl alcohol | 69 | 17 |
| 4 | Cyclopentanol | 78 | 7 |
| 5 | 4-(tert-Butyldiphenylsilyloxy)butan-1-ol | 91 | 8 |
Signaling Pathway Diagram (Reaction Mechanism)
Caption: Simplified mechanism of the Mitsunobu reaction.
Troubleshooting and Safety Considerations
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water can quench the reaction intermediates. The use of freshly activated molecular sieves is recommended.[6]
-
The order of addition of reagents can be critical. Pre-forming the betaine by reacting PPh₃ and DEAD before adding the alcohol and purine may improve yields in some cases.[4]
-
The pKa of the nucleophile is important; the N-H of the purine is sufficiently acidic for this reaction.[7]
-
-
Purification Challenges:
-
Safety:
-
DEAD and DIAD are toxic and potentially explosive and should be handled with care in a well-ventilated fume hood.[9]
-
The reaction can be exothermic, especially during the addition of DEAD/DIAD, and should be controlled by cooling.[4]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
Purification of 2-Acetamido-6-Chloropurine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 2-acetamido-6-chloropurine derivatives utilizing column chromatography. These methods are essential for obtaining high-purity compounds crucial for accurate biological evaluation and drug development.
Introduction
This compound is a key intermediate in the synthesis of a wide array of biologically active purine derivatives, including potential therapeutics for various diseases. The purification of these derivatives is a critical step to remove impurities such as unreacted starting materials, byproducts, and regioisomers. Column chromatography, in its various forms, is the most powerful and widely used technique for this purpose. This guide outlines protocols for normal-phase, reversed-phase, and preparative thin-layer chromatography, complete with data presentation and workflow visualizations.
Data Presentation: Chromatographic Parameters and Performance
Effective purification of this compound derivatives is achieved through the careful selection of chromatographic conditions. The choice of stationary and mobile phases is dictated by the polarity of the specific derivative. The following tables summarize typical purification parameters and expected outcomes for different classes of 2-acetamido-6-substituted purine derivatives.
Table 1: Normal-Phase Silica Gel Chromatography Parameters
| Derivative Class | Substituent at C6 | Typical Mobile Phase System | Gradient | Expected Purity | Typical Yield |
| Alkoxy Purines | -OR (e.g., -OCH₃, -OBn) | Hexane/Ethyl Acetate | 100% Hexane to 50% Ethyl Acetate | >95% | 70-90% |
| Amino Purines | -NHR (e.g., -NH-cHex, -NH-Bn) | Dichloromethane/Methanol | 100% DCM to 10% Methanol | >95% | 65-85% |
| Anilino Purines | -NHPh | Dichloromethane/Methanol | 100% DCM to 5% Methanol | >98% | 75-90% |
| Aryl Purines | -Ar (e.g., -Ph) | Hexane/Ethyl Acetate | 100% Hexane to 30% Ethyl Acetate | >97% | 70-85% |
| Heterocyclyl Purines | e.g., Morpholino | Dichloromethane/Methanol | 100% DCM to 8% Methanol | >96% | 60-80% |
Table 2: Reversed-Phase C18 Chromatography Parameters
| Derivative Class | Substituent at C6 | Mobile Phase A | Mobile Phase B | Gradient | Expected Purity | Typical Yield |
| Polar Amino Purines | -NH(CH₂)₂OH | 0.1% Formic Acid in Water | Acetonitrile | 5% to 50% B over 20 min | >98% | 70-85% |
| Aryl Purines | -Ar | 0.1% TFA in Water | Acetonitrile | 20% to 80% B over 30 min | >99% | 75-90% |
| General Derivatives | Various | 0.1% Formic Acid in Water | Methanol | 10% to 90% B over 25 min | >97% | 70-90% |
Experimental Protocols
Protocol 1: Normal-Phase Flash Column Chromatography on Silica Gel
This protocol is suitable for the purification of moderately polar to nonpolar 2-acetamido-6-substituted purine derivatives.
1. Materials:
- Crude 2-acetamido-6-substituted purine derivative
- Silica gel (60 Å, 40-63 µm)
- Solvents: Hexane, Ethyl Acetate, Dichloromethane (DCM), Methanol (MeOH) of appropriate grade
- Glass column or automated flash chromatography system
- Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
- Collection tubes or flasks
2. Procedure:
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., DCM).
-
For solid loading, adsorb the dissolved crude product onto a small amount of silica gel by concentrating the mixture to a dry, free-flowing powder.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% hexane or DCM).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Liquid Loading: Carefully apply the dissolved sample to the top of the silica gel bed.
-
Solid Loading: Carefully add the silica gel with the adsorbed sample to the top of the packed column.
-
-
Elution:
-
Begin elution with the initial low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate or methanol). The specific gradient will depend on the separation determined by TLC analysis.
-
Collect fractions of a suitable volume.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC using an appropriate solvent system and visualize the spots under UV light (254 nm).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.
-
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is ideal for the purification of polar or water-soluble 2-acetamido-6-substituted purine derivatives.
1. Materials:
- Crude 2-acetamido-6-substituted purine derivative
- C18-functionalized silica gel column (preparative or semi-preparative)
- HPLC-grade water
- HPLC-grade acetonitrile or methanol
- Formic acid (FA) or Trifluoroacetic acid (TFA)
- HPLC system with a gradient pump, UV detector, and fraction collector
2. Procedure:
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile or methanol.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Method Development (Analytical Scale):
-
Develop a suitable gradient method on an analytical C18 column to achieve good separation of the target compound from impurities. A typical starting gradient is 5-95% acetonitrile in water (with 0.1% FA or TFA) over 20-30 minutes.
-
-
Preparative Purification:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the filtered sample onto the column.
-
Run the preparative gradient, scaling the flow rate and injection volume appropriately from the analytical method.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of the desired product based on the UV chromatogram.
-
-
Post-Purification:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.
-
Protocol 3: Preparative Thin-Layer Chromatography (Prep-TLC)
This method is suitable for small-scale purification (<100 mg) and for compounds that are difficult to separate by column chromatography.
1. Materials:
- Preparative TLC plates (e.g., 20x20 cm, 1-2 mm silica gel thickness)
- Crude 2-acetamido-6-substituted purine derivative
- Appropriate developing solvent system
- TLC developing chamber
- Spatula or razor blade
- Elution solvent (e.g., ethyl acetate or methanol)
- Filtration apparatus (e.g., fritted funnel or pipette with a cotton plug)
2. Procedure:
-
Sample Application:
-
Dissolve the crude sample in a minimal amount of a volatile solvent.
-
Carefully apply the solution as a narrow band along the origin line of the preparative TLC plate.
-
-
Development:
-
Place the plate in a developing chamber saturated with the chosen solvent system.
-
Allow the solvent to ascend the plate until it is near the top.
-
-
Visualization and Isolation:
-
Remove the plate from the chamber and allow the solvent to evaporate.
-
Visualize the separated bands under UV light and mark the band corresponding to the desired product.
-
Carefully scrape the silica gel of the marked band from the plate.
-
-
Extraction:
-
Transfer the collected silica gel to a flask or funnel.
-
Add a suitable elution solvent (e.g., 10% methanol in dichloromethane) to extract the compound from the silica.
-
Filter the mixture to separate the silica gel.
-
-
Solvent Removal:
-
Evaporate the solvent from the filtrate to obtain the purified product.
-
Mandatory Visualizations
Caption: General workflow for the purification of this compound derivatives.
Application Notes and Protocols: Synthesis of N9-Substituted Purines from 2-Acetamido-6-chloropurine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of N9-substituted purines, a critical scaffold in drug discovery, starting from the readily available 2-acetamido-6-chloropurine. The N9 position of the purine ring is a key site for modification to modulate biological activity, particularly in the development of kinase inhibitors. The following protocols offer reliable methods for introducing a variety of substituents at this position.
Introduction
Purine analogues are a cornerstone of medicinal chemistry, with applications ranging from antiviral to anticancer therapies.[1] The strategic modification of the purine scaffold allows for the fine-tuning of interactions with biological targets. This compound serves as a versatile starting material, with the acetamido group protecting the 2-amino functionality and the chloro group at the 6-position providing a handle for further diversification. This document focuses on the selective alkylation and arylation of the N9 position, a common strategy in the synthesis of potent and selective inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs).[2][3]
Synthesis of the Starting Material: this compound
While 2-amino-6-chloropurine is commercially available, the acetylated form is often preferred for subsequent reactions to avoid complications at the 2-amino position. The protection can be achieved through standard acylation procedures.
Protocol 1: Acetylation of 2-amino-6-chloropurine
-
Suspend 2-amino-6-chloropurine (1.0 eq) in acetic anhydride (5-10 vol).
-
Heat the mixture to reflux (approximately 140°C) for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature, which should induce precipitation of the product.
-
Collect the solid by filtration, wash with a small amount of cold acetic anhydride, followed by a thorough wash with diethyl ether.
-
Dry the product under vacuum to yield this compound.
Method 1: N9-Alkylation via Mitsunobu Reaction
The Mitsunobu reaction is a powerful and reliable method for the N9-alkylation of purines with a wide range of primary and secondary alcohols, proceeding with inversion of stereochemistry at the alcohol carbon.[4][5] This reaction is particularly advantageous for sensitive substrates due to its mild conditions.
Experimental Protocol
A general procedure for the Mitsunobu reaction of 2-amino-6-chloropurine with various alcohols is described below.[4] This can be adapted for this compound.
-
To a stirred solution of this compound (1.0 eq) and the desired alcohol (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF, ~15-20 mL per mmol of purine) at 0°C under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (PPh₃, 1.5 eq).
-
Stir the mixture at 0°C until all solids have dissolved.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired N9-substituted product from the N7-isomer and triphenylphosphine oxide byproduct.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the N9-substituted this compound.
Quantitative Data for Mitsunobu Reaction with 2-amino-6-chloropurine
The following table summarizes the yields obtained from the Mitsunobu reaction of 2-amino-6-chloropurine with various alcohols.[4] Similar reactivity can be expected for the 2-acetamido derivative.
| Entry | Alcohol | N9-Product Yield (%) | N7-Product Yield (%) |
| 1 | Benzyl alcohol | 55 | 11 |
| 2 | Cyclopentanol | 45 | 13 |
| 3 | 4-Butanol | 60 | 10 |
Experimental Workflow: Mitsunobu Reaction
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. The design and synthesis of purine inhibitors of CDK2. III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
Application of 2-Acetamido-6-chloropurine and its Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2-Acetamido-6-chloropurine is a purine analog that primarily serves as a versatile synthetic intermediate in the development of more complex molecules with therapeutic potential. While direct studies on the anticancer activity of this compound are limited, its structural scaffold is a key component in the synthesis of various purine derivatives that have demonstrated significant promise in cancer research. These derivatives often exhibit their anticancer effects through mechanisms such as the induction of apoptosis and cell cycle arrest.
The primary application of this compound in this context is as a precursor for the synthesis of nucleoside analogs and other substituted purines. For instance, it has been used to create derivatives linked to sugar moieties, such as perbenzylated hexosyl residues, which have shown cytotoxic effects against a range of human cancer cell lines.[1] The rationale behind these modifications is to enhance the drug-like properties of the purine core, including cellular uptake, target specificity, and overall efficacy.
Derivatives of the closely related 6-chloropurine have been investigated more extensively and have been shown to induce apoptosis and cause G2/M cell cycle arrest in cancer cells.[1] The mechanism of action for some of these purine analogs involves the induction of apoptosis through the mitochondrial pathway. The antitumor activity of 6-chloropurine itself is thought to involve its conversion to S-(6-purinyl)glutathione and subsequent metabolism to 6-mercaptopurine.
Quantitative Data
The following table summarizes the in vitro cytotoxic activity of various derivatives related to the this compound and 6-chloropurine scaffold against several human cancer cell lines.
| Compound/Derivative Class | Cell Line(s) | Activity Metric | Value (µM) | Reference |
| This compound linked to perbenzylated hexosyl moiety | Human melanoma, lung, ovarian carcinomas, colon adenocarcinoma | GI50 | Micromolar range | [1] |
| 6-Chloropurine nucleoside derivatives | HeLa (cervical), MCF-7 (breast), DU-145 (prostate), A549 (lung), HepG2 (liver), HT-29 (colon) | IC50 | 1 - 10 | [1] |
| Congeners 10b, 10g, 10i (specific 6-chloropurine derivatives) | HeLa, MCF-7, DU-145, A549, HepG2, HT-29 | IC50 | < 1 | [1] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using Sulforhodamine B (SRB)
This protocol is adapted from methodologies used to assess the cytotoxicity of novel purine derivatives.[1]
1. Cell Culture and Plating:
- Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells using trypsin and plate them into 96-well plates at a density of 5,000-10,000 cells per well.
- Allow cells to attach and grow for 24 hours.
2. Compound Treatment:
- Prepare a stock solution of the test compound (e.g., a this compound derivative) in dimethyl sulfoxide (DMSO).
- Create a series of dilutions of the test compound in the cell culture medium.
- Remove the old medium from the 96-well plates and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plates for 48-72 hours.
3. Cell Fixation and Staining:
- After incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.
- Wash the plates five times with tap water and allow them to air dry completely.
- Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
- Quickly wash the plates five times with 1% acetic acid to remove unbound dye.
- Allow the plates to air dry.
4. Measurement and Analysis:
- Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
- Shake the plates for 5-10 minutes on a mechanical shaker.
- Measure the absorbance at 510 nm using a microplate reader.
- Calculate the percentage of cell growth inhibition and determine the GI50/IC50 values using appropriate software.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is a general method to assess the effect of a compound on the cell cycle, as has been done for 6-chloropurine derivatives.[1]
1. Cell Treatment and Harvesting:
- Seed cells in 6-well plates and allow them to attach overnight.
- Treat the cells with the test compound at its IC50 concentration for 24 or 48 hours.
- Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with ice-cold phosphate-buffered saline (PBS).
2. Cell Fixation:
- Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
- Discard the supernatant and resuspend the cell pellet in 500 µL of PBS.
- While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
- Store the fixed cells at -20°C for at least 2 hours.
3. Staining and Analysis:
- Centrifuge the fixed cells and wash the pellet with PBS.
- Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide.
- Incubate in the dark at 37°C for 30 minutes.
- Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.
Visualizations
Caption: Workflow for assessing the in vitro cytotoxicity of purine derivatives.
References
Application Notes and Protocols for the Preparation of 2-Aminopurine Conjugates from 2-Acetamido-6-chloropurine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 2-aminopurine conjugates, valuable scaffolds in drug discovery and chemical biology, starting from the readily available precursor, 2-acetamido-6-chloropurine. The synthesis involves a two-step process: a nucleophilic aromatic substitution (SNAr) at the 6-position of the purine ring, followed by the deprotection of the 2-acetamido group to yield the desired 2-aminopurine conjugate. Both conventional and microwave-assisted protocols for the SNAr reaction are presented, offering flexibility in experimental setup. This guide includes comprehensive experimental procedures, data on reaction yields with various amines, and purification guidelines to facilitate the successful synthesis of a diverse range of 2-aminopurine derivatives.
Introduction
2-Aminopurine and its derivatives are a class of compounds with significant biological activities, including roles as cyclin-dependent kinase (CDK) inhibitors for cancer therapy and as components in the synthesis of modified oligonucleotides for various research and therapeutic applications. The synthetic route starting from this compound offers a versatile and efficient method to access a library of N6-substituted 2-aminopurine conjugates.
The key starting material, this compound, possesses two key reactive sites: the chlorine atom at the C6 position, which is susceptible to nucleophilic displacement, and the acetamido group at the C2 position, which serves as a protecting group for the 2-amino functionality. This differential reactivity allows for the selective introduction of a wide range of substituents at the 6-position via SNAr, followed by a straightforward deprotection step to unveil the 2-amino group.
Overall Synthetic Scheme
The preparation of 2-aminopurine conjugates from this compound follows a two-step reaction sequence as depicted below. The first step is the nucleophilic aromatic substitution of the chloride at the 6-position by an amine. The second step is the hydrolysis of the acetamido protecting group to yield the final 2-aminopurine conjugate.
Caption: General workflow for the synthesis of 2-aminopurine conjugates.
Experimental Protocols
Step 1: Nucleophilic Aromatic Substitution (SNAr) at the C6-Position
The substitution of the chlorine atom at the 6-position can be achieved using either conventional heating or microwave irradiation. Microwave-assisted synthesis often leads to shorter reaction times and improved yields.
3.1.1. Protocol 1: Microwave-Assisted Nucleophilic Aromatic Substitution
This protocol is adapted from a procedure for the amination of 6-chloropurine derivatives.[1]
Materials:
-
This compound
-
Amine of choice (e.g., aniline, benzylamine, etc.)
-
Diisopropylethylamine (DIPEA)
-
Ethanol (anhydrous)
-
Microwave reactor vials
-
Magnetic stir bars
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), and a magnetic stir bar.
-
Add anhydrous ethanol to dissolve or suspend the reactants.
-
Add diisopropylethylamine (DIPEA) (1.1-1.5 eq) to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120-140 °C for 10-30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction vial to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product, 2-acetamido-6-(substituted)aminopurine, can be purified by column chromatography or used directly in the next step after a simple work-up.
3.1.2. Protocol 2: Conventional Heating
Materials:
-
This compound
-
Amine of choice
-
A suitable base (e.g., triethylamine, DIPEA, or K2CO3)
-
A suitable solvent (e.g., ethanol, n-butanol, DMF, or acetonitrile)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the chosen solvent.
-
Add the amine (1.1-2.0 eq) and the base (1.5-3.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and stir for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Step 2: Deprotection of the 2-Acetamido Group
The removal of the acetyl protecting group can be accomplished by either acidic or basic hydrolysis.
3.2.1. Protocol 3: Acidic Hydrolysis
Materials:
-
2-Acetamido-6-(substituted)aminopurine intermediate
-
Hydrochloric acid (e.g., 6 M HCl) or a mixture of acetic acid and water
-
Round-bottom flask
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
Suspend or dissolve the 2-acetamido-6-(substituted)aminopurine intermediate in a solution of aqueous acid (e.g., 6 M HCl or an 80% acetic acid solution).
-
Heat the mixture to reflux (around 100-110 °C) for 2-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution carefully with a base (e.g., aqueous NaOH or NaHCO3) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
The final 2-amino-6-(substituted)aminopurine conjugate can be further purified by recrystallization or column chromatography.
3.2.2. Protocol 4: Basic Hydrolysis
Materials:
-
2-Acetamido-6-(substituted)aminopurine intermediate
-
Aqueous sodium hydroxide (e.g., 2 M NaOH) or ammonia in methanol
-
Round-bottom flask
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve or suspend the 2-acetamido-6-(substituted)aminopurine intermediate in an aqueous solution of sodium hydroxide or a methanolic ammonia solution.
-
Heat the mixture to reflux for 2-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If using aqueous NaOH, neutralize the solution with an acid (e.g., HCl or acetic acid) to precipitate the product. If using methanolic ammonia, the solvent can be removed under reduced pressure.
-
Collect the solid by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization or column chromatography.
Data Presentation
The following table summarizes the reaction conditions and yields for the nucleophilic aromatic substitution of 6-chloropurine derivatives with various amines, providing a reference for expected outcomes.
| Entry | 6-Chloropurine Derivative | Amine | Reaction Conditions | Yield (%) | Reference |
| 1 | 2-Amino-6-chloropurine | 3-Methoxy-aniline | DIPEA, Ethanol, 120 °C, 12 h | - | [2] |
| 2 | 6-Chloropurine | Aniline | Microwave, Water | 87 | [3] |
| 3 | 6-Chloropurine | Benzylamine | Microwave, Water | 85 | [3] |
| 4 | 2,6-Dichloropurine | Cyclohexylamine | Et3N, Ethanol, 90 °C, 1.5 h (Microwave) | 65 | [4] |
| 5 | 2-(6-Chloro-purin-9-ylmethoxy)-ethanol | Morpholine | DIPEA, Ethanol, 120 °C, 10 min (Microwave) | 83 | [1] |
| 6 | 2-(6-Chloro-purin-9-ylmethoxy)-ethanol | Piperidine | DIPEA, Ethanol, 120 °C, 10 min (Microwave) | 79 | [1] |
Note: The yields reported are for the SNAr step. The subsequent deprotection step will have its own yield.
Purification and Characterization
Purification
Purification of the final 2-aminopurine conjugates is crucial for their use in biological assays and further synthetic transformations.
-
Column Chromatography: Silica gel chromatography is a common method for purifying purine derivatives. A solvent system of dichloromethane/methanol or ethyl acetate/hexane is often effective. For more polar compounds, a gradient elution may be necessary.[5]
-
Recrystallization: For solid products, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) can be a highly effective purification technique to obtain crystalline material of high purity.[6][7]
Characterization
The identity and purity of the synthesized 2-aminopurine conjugates should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Workflow and Signaling Pathway Diagrams
Caption: Detailed experimental workflow for the two-step synthesis.
Caption: Example signaling pathway inhibited by a 2-aminopurine conjugate.
References
- 1. Synthesis of 2,6-Diaminotriptycene Conjugates with Chiral Auxiliaries: Towards the Scalable Resolution of Crucial Triptycene Intermediates [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. radar.auctr.edu [radar.auctr.edu]
- 5. teledynelabs.com [teledynelabs.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Application Notes and Protocols: Synthesis of Compound Libraries Using 2-Acetamido-6-chloropurine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamido-6-chloropurine is a key heterocyclic building block in the synthesis of compound libraries, particularly for the discovery of kinase inhibitors. The purine scaffold is a "privileged structure" in medicinal chemistry, frequently found in molecules with potent biological activity. The chloro substituent at the 6-position provides a reactive handle for nucleophilic aromatic substitution, allowing for the introduction of a wide range of chemical diversity. The acetamido group at the 2-position can be readily hydrolyzed to the corresponding amine, which often serves as a key hydrogen bond donor for interaction with protein targets. This document provides detailed protocols and data for the synthesis of 2-amino-6-substituted purine libraries, with a focus on their application as Cyclin-Dependent Kinase (CDK) inhibitors.
Data Presentation
The following tables summarize the structure-activity relationship (SAR) of 2-amino-6-substituted purine libraries as CDK2 inhibitors. The data highlights the impact of substitutions at the C6 position of the purine core on inhibitory activity.
Table 1: CDK2 Inhibitory Activity of 6-Alkoxy-2-(4'-sulfamoylanilino)purines
| Compound ID | 6-Substituent (R) | CDK2 IC50 (µM) |
| 1 | Methoxy | >100 |
| 2 | Ethoxy | 0.026 |
| 3 | n-Propoxy | 0.008 |
| 4 | iso-Propoxy | 0.010 |
| 5 | Cyclohexylmethoxy | Data Not Available in a comparable format |
Table 2: CDK Selectivity for a 6-Biphenyl-substituted Purine Derivative
| Compound ID | Structure | CDK1 IC50 (µM) | CDK2 IC50 (µM) | Selectivity (CDK1/CDK2) |
| 6 | 4-((6-([1,1'-biphenyl]-3-yl)-9H-purin-2-yl)amino)benzenesulfonamide | 86 | 0.044 | ~1955 |
Experimental Protocols
Protocol 1: General Procedure for the Parallel Solution-Phase Synthesis of a 2-Amino-6-substituted Purine Library
This protocol describes the synthesis of a library of 2-amino-6-(substituted)-purine derivatives starting from this compound. The synthesis involves a nucleophilic aromatic substitution at the 6-position followed by deprotection of the 2-acetamido group.
Materials:
-
This compound
-
A library of primary and secondary amines (R-NHR')
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol or Ethanol
-
Hydrochloric acid (HCl) in methanol or aqueous HCl
-
96-well reaction block or individual reaction vials
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., preparative HPLC)
Procedure:
-
Reaction Setup: In each well of a 96-well reaction block (or in individual reaction vials), add this compound (1.0 eq).
-
Addition of Amines: To each well, add a unique amine from the library (1.2 eq) dissolved in n-butanol or ethanol.
-
Addition of Base: Add DIPEA (1.5 eq) to each well.
-
Reaction: Seal the reaction block/vials and heat to 120 °C for 12-24 hours under an inert atmosphere. Monitor the reaction progress by LC-MS.
-
Work-up (for solution-phase):
-
Cool the reaction mixtures to room temperature.
-
If a precipitate forms, filter the solids and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixtures under reduced pressure.
-
Purify the crude products by preparative HPLC to obtain the 2-acetamido-6-(substituted)-purine intermediates.
-
-
Deprotection:
-
Treat each purified intermediate with a solution of HCl in methanol or aqueous HCl.
-
Stir the reactions at room temperature or with gentle heating until the deprotection is complete (monitor by LC-MS).
-
-
Final Purification:
-
Concentrate the reaction mixtures.
-
Purify the final 2-amino-6-(substituted)-purine products by preparative HPLC.
-
Characterize the final compounds by LC-MS and 1H NMR.
-
Protocol 2: Solid-Phase Synthesis of a 2,6,9-Trisubstituted Purine Library
This protocol outlines a solid-phase approach for the synthesis of a more complex purine library with diversity at the 2, 6, and 9 positions.
Materials:
-
2-Fluoro-6-chloropurine
-
Rink amide or other suitable solid support
-
Library of alcohols (R1-OH)
-
Library of primary amines (R2-NH2)
-
Library of primary or secondary amines (R3-NHR4)
-
Cesium carbonate (Cs2CO3)
-
Potassium carbonate (K2CO3)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis vessels
Procedure:
-
Loading of the 9-Substituent:
-
Swell the solid support in DMF.
-
In a solution of 2-fluoro-6-chloropurine and a diverse set of alcohols (R1-OH) in DMF, add Cs2CO3.
-
Add this solution to the swelled resin and shake at room temperature for 16 hours.
-
Wash the resin thoroughly with DMF, methanol, and DCM.
-
-
Introduction of the 2-Substituent:
-
To the resin, add a solution of a diverse set of primary amines (R2-NH2) and K2CO3 in DMF.
-
Shake at 80 °C for 16 hours.
-
Wash the resin as described in step 1.
-
-
Introduction of the 6-Substituent:
-
To the resin, add a solution of a diverse set of primary or secondary amines (R3-NHR4) in DMF.
-
Shake at 80 °C for 16 hours.
-
Wash the resin as described in step 1.
-
-
Cleavage and Purification:
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA in DCM) to release the final products.
-
Concentrate the cleavage solution and purify the library members by preparative HPLC.
-
Mandatory Visualization
Caption: General workflow for the synthesis and screening of a 2-amino-6-substituted purine library.
Caption: Simplified signaling pathway of cell cycle regulation by Cyclin-Dependent Kinases (CDKs).
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Acetamido-6-chloropurine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-acetamido-6-chloropurine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding synthetic route to this compound?
A1: The most widely reported and generally highest-yielding method involves a two-step process starting from guanine. First, guanine is acetylated using acetic anhydride to form 2,9-diacetylguanine. This intermediate is then chlorinated with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine to yield this compound.[1][2]
Q2: What are the critical parameters to control during the chlorination step?
A2: The critical parameters for the chlorination of 2,9-diacetylguanine with POCl₃ are temperature, reaction time, and the stoichiometry of the reagents. The reaction is typically performed at elevated temperatures, and careful control is necessary to prevent side reactions. The amount of POCl₃ and the tertiary amine base should be optimized to ensure complete conversion while minimizing the formation of byproducts.
Q3: What are the common impurities in the synthesis of this compound?
A3: Common impurities include unreacted 2,9-diacetylguanine, the hydrolyzed product 2-amino-6-chloropurine, and potentially over-chlorinated or other side-products. The formation of these impurities is often linked to reaction conditions such as temperature and moisture.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[3] By spotting the reaction mixture alongside the starting material (2,9-diacetylguanine), you can observe the disappearance of the starting material spot and the appearance of the product spot (this compound). An appropriate solvent system for TLC would typically be a mixture of a polar and a non-polar solvent, such as ethyl acetate and hexane.
Q5: What is the best method for purifying the final product?
A5: Recrystallization is a common and effective method for purifying this compound. The choice of solvent is crucial for obtaining high purity and yield. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete acetylation of guanine. 2. Incomplete chlorination of 2,9-diacetylguanine. 3. Hydrolysis of the 6-chloro group during workup. 4. Suboptimal reaction temperature or time for chlorination. 5. Loss of product during purification. | 1. Ensure guanine is fully dissolved/suspended in acetic anhydride and heated for a sufficient time. 2. Increase the equivalents of POCl₃ and/or the tertiary amine. Extend the reaction time. Monitor by TLC for the disappearance of starting material. 3. Maintain anhydrous conditions during the reaction and perform the aqueous workup at low temperatures. Control the pH carefully during neutralization. 4. Optimize the reaction temperature (typically reflux) and time based on TLC monitoring. 5. Choose an appropriate recrystallization solvent to minimize solubility at low temperatures. |
| Presence of Starting Material (2,9-diacetylguanine) in Product | 1. Insufficient amount of chlorinating agent (POCl₃). 2. Reaction time is too short. 3. Reaction temperature is too low. | 1. Increase the molar ratio of POCl₃ to 2,9-diacetylguanine. 2. Extend the reaction time and monitor the reaction progress by TLC until the starting material is consumed. 3. Increase the reaction temperature to the recommended level (e.g., reflux). |
| Formation of 2-Amino-6-chloropurine as a Major Byproduct | 1. Hydrolysis of the acetamido group during the reaction or workup. 2. Presence of excessive water in the reaction mixture. | 1. Ensure anhydrous conditions throughout the reaction. During workup, use cold water and neutralize carefully to avoid prolonged exposure to acidic or basic conditions at elevated temperatures. 2. Use dry solvents and reagents. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of significant impurities. 2. Inappropriate recrystallization solvent. | 1. Attempt to purify a small sample by column chromatography to isolate the pure compound and use it as a seed crystal. 2. Perform a systematic solvent screen to find a suitable solvent or solvent mixture for recrystallization. Common choices include ethanol, ethyl acetate, or mixtures with hexane. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Guanine
Step 1: Acetylation of Guanine to 2,9-Diacetylguanine
-
Suspend guanine in acetic anhydride.
-
Heat the mixture to reflux for several hours until the guanine is completely converted to 2,9-diacetylguanine.
-
Cool the reaction mixture and collect the solid product by filtration.
-
Wash the solid with a suitable solvent (e.g., ethanol) and dry under vacuum.
Step 2: Chlorination of 2,9-Diacetylguanine
-
Suspend 2,9-diacetylguanine in an inert solvent such as acetonitrile.
-
Add a tertiary amine (e.g., triethylamine or N,N-dimethylaniline).
-
Add phosphorus oxychloride (POCl₃) dropwise at a controlled temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction mixture and carefully quench it by pouring it onto ice water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) while keeping the temperature low.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum.
Purification: Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate).
-
If the solution is colored, treat it with activated charcoal and filter while hot.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Quantitative Data
| Starting Material | Chlorinating Agent | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| 2,9-Diacetylguanine | POCl₃ | Triethylamine | Acetonitrile | Reflux | 4 h | ~75 | [2] |
| 2,9-Diacetylguanine | POCl₃ | N,N-Dimethylaniline | Dichloroethane | 60-90°C | 8-15 h | High (unspecified) | [2] |
| Guanine | POCl₃/DMF (Vilsmeier reagent) | - | Dichloroethane | 45-80°C | 2-4 h | ~55 | [2] |
Visualizations
References
common side reactions in the synthesis of "2-acetamido-6-chloropurine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-acetamido-6-chloropurine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying and mitigating side reactions.
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Reagent Stoichiometry: Incorrect ratio of 2-amino-6-chloropurine to acetic anhydride. 3. Degradation of Product: Prolonged exposure to high temperatures or harsh pH during workup. | 1. Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or moderately increasing the temperature. 2. Use a slight excess of acetic anhydride to ensure complete acetylation of the 2-amino group. 3. Ensure prompt workup and purification after the reaction is complete. Avoid strongly acidic or basic conditions during extraction and purification. |
| Presence of Multiple Spots on TLC/HPLC | 1. Formation of Diacetylated Byproduct: Acetylation of both the 2-amino group and a nitrogen atom on the purine ring (N9 or N7). 2. Hydrolysis of the 6-Chloro Group: Conversion of the 6-chloro group to a 6-hydroxy group, forming 2-acetamidoguanine. 3. Unreacted Starting Material: Incomplete acetylation of 2-amino-6-chloropurine. | 1. Use controlled stoichiometry of acetic anhydride. Purification by column chromatography can separate the mono- and di-acetylated products. 2. Ensure anhydrous reaction conditions. During workup, use neutral or slightly acidic washes to minimize hydrolysis. 3. Increase the reaction time or temperature slightly, or use a small excess of the acetylating agent. |
| Product is Difficult to Purify | 1. Co-elution of Impurities: Side products having similar polarity to the desired product. 2. Presence of Acetic Acid: Residual acetic acid from the reaction can interfere with crystallization and chromatography. | 1. Employ a different solvent system for column chromatography or consider reversed-phase chromatography for better separation. 2. After the reaction, quench with a mild base (e.g., sodium bicarbonate solution) to neutralize excess acetic anhydride and acetic acid. Ensure thorough washing during the workup. |
| Characterization Data (NMR, MS) is Inconsistent with the Desired Product | 1. Isomeric Acetylation: Acetylation may have occurred on a ring nitrogen (N7 or N9) instead of or in addition to the 2-amino group. 2. Formation of Unexpected Byproducts: Potential for purine ring opening or other rearrangements under harsh conditions. | 1. Carefully analyze 1H and 13C NMR spectra to confirm the position of the acetyl group. 2D NMR techniques (HMBC, HSQC) can be helpful. 2. Re-evaluate the reaction conditions. Milder acetylating agents or reaction conditions might be necessary. LC-MS analysis can help identify the mass of the unexpected byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most probable side reaction is the formation of a diacetylated byproduct, where both the 2-amino group and a nitrogen atom on the purine ring (most likely N9) are acetylated. This occurs when an excess of the acetylating agent is used or under forcing reaction conditions.
Q2: How can I minimize the formation of the diacetylated byproduct?
A2: To minimize diacetylation, it is crucial to control the stoichiometry of the reagents. Using a modest excess (e.g., 1.1 to 1.5 equivalents) of acetic anhydride is generally sufficient for the complete acetylation of the 2-amino group without significant formation of the diacetylated species. Monitoring the reaction by TLC or HPLC can help determine the optimal reaction time to maximize the yield of the desired mono-acetylated product.
Q3: Is the 6-chloro group stable during the acetylation reaction?
A3: The 6-chloro group on the purine ring is susceptible to nucleophilic substitution, including hydrolysis to a 6-hydroxy group, which would form 2-acetamidoguanine. While this is less likely to occur under anhydrous acetylation conditions, it can be a significant side reaction during aqueous workup, especially if the pH is basic. It is recommended to perform the workup under neutral or slightly acidic conditions.
Q4: What are the best purification methods for this compound?
A4: The crude product can often be purified by recrystallization from a suitable solvent. However, if significant amounts of side products are present, column chromatography is recommended. Both normal-phase (silica gel) and reversed-phase chromatography have been used effectively to isolate the pure product.
Q5: Can I use other acetylating agents besides acetic anhydride?
A5: Yes, other acetylating agents like acetyl chloride can be used. However, acetyl chloride is more reactive and may lead to a higher proportion of side products if the reaction conditions are not carefully controlled. Acetic anhydride is generally the preferred reagent for this transformation due to its more moderate reactivity.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
2-amino-6-chloropurine
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
To a stirred suspension of 2-amino-6-chloropurine (1.0 eq) in an anhydrous solvent, add pyridine (1.2 eq).
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the cooled suspension.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and its common side reactions.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
challenges in the purification of "2-acetamido-6-chloropurine" products
This guide provides troubleshooting advice and detailed protocols for the purification of 2-acetamido-6-chloropurine, a key synthetic intermediate in medicinal chemistry.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common challenges encountered during the purification of this compound.
Q1: My final product shows a significant amount of 2-amino-6-chloropurine. What is happening?
A1: This indicates premature hydrolysis of the acetamido group. The amide bond is susceptible to cleavage under certain conditions. This is a common issue as this compound is often an intermediate that is intentionally hydrolyzed to 2-amino-6-chloropurine in subsequent steps.[2]
-
Troubleshooting:
-
Avoid Strong Acids/Bases: Do not use strongly acidic or basic conditions during extraction or chromatography. Neutralize reaction mixtures carefully, keeping the temperature low.[3]
-
Temperature Control: Avoid prolonged heating, especially in the presence of water or protic solvents like methanol, which can facilitate hydrolysis.
-
Solvent Choice: Use aprotic solvents for chromatography where possible. If protic solvents are necessary, minimize exposure time and temperature.
-
Q2: I'm having trouble getting my compound to crystallize. It keeps "oiling out". What should I do?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This is often due to a high concentration of impurities or the use of a solvent in which the compound is too soluble.
-
Troubleshooting:
-
Solvent System: The choice of solvent is critical. While specific solubility data for this compound is not widely published, its precursor, 2-amino-6-chloropurine, has very low solubility in water and higher solubility in DMSO and DMF.[4] The acetamido derivative is more non-polar and will likely have lower solubility in polar solvents. Try a two-solvent system: dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Then, gently heat until it clarifies and allow to cool slowly. Common mixtures include ethyl acetate/heptane, or acetone/water.[5]
-
Cooling Rate: Allow the solution to cool to room temperature slowly, then transfer it to an ice bath. Rapid cooling can promote oiling.
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Q3: My yield after column chromatography is very low. Where could my product be going?
A3: Low recovery can result from several factors related to the compound's properties and the chromatographic setup.
-
Troubleshooting:
-
Irreversible Adsorption: The purine ring system can interact strongly with silica gel, especially if the silica is acidic. This can lead to streaking and irreversible adsorption. Consider using deactivated (neutral) silica or alumina.
-
Solubility in Mobile Phase: The compound may not be sufficiently soluble in the chosen mobile phase to elute effectively. Ensure your chosen eluent can dissolve the compound.
-
Improper Loading: If the initial band of the compound is too diffuse, the separation will be poor, and it can be difficult to collect pure fractions, leading to product loss. Dissolve the crude product in a minimal amount of solvent for loading.[6]
-
Co-elution: Your product might be eluting with a UV-inactive impurity, leading you to discard fractions containing the product. Monitor fractions carefully using TLC.
-
Q4: How can I identify potential impurities in my product?
A4: Impurities can arise from starting materials, side reactions, or degradation of the product.
-
Common Impurities:
-
2-amino-6-chloropurine: Resulting from hydrolysis of the acetamido group.
-
Guanine derivatives: If the chlorination of the precursor was incomplete.[3]
-
Di-acylated species: Such as 2,9-diacetylguanine derivatives, which can form during the acylation step.[2]
-
Solvents: Residual solvents from the reaction or purification steps.
-
Data Presentation
Table 1: Solubility Data for 2-Amino-6-chloropurine (Precursor)
Note: this compound is expected to be less polar than its amino precursor. Therefore, its solubility will likely be lower in polar solvents (like water, methanol) and higher in less polar organic solvents (like ethyl acetate, dichloromethane) compared to the values below.
| Solvent | Mole Fraction Solubility (x) at 298.15 K (25°C) |
| Water | 1.41 x 10⁻⁵ |
| Methanol | 2.14 x 10⁻⁴ |
| Ethanol | 2.50 x 10⁻⁴ |
| n-Propanol | 6.78 x 10⁻⁴ |
| n-Butanol | 7.92 x 10⁻⁴ |
| 2-Butanone | 1.11 x 10⁻³ |
| N,N-Dimethylformamide (DMF) | 4.88 x 10⁻³ |
| Dimethyl sulfoxide (DMSO) | 1.23 x 10⁻² |
(Data sourced from Journal of Chemical & Engineering Data[4])
Table 2: Summary of Purification Methods and Expected Outcomes
| Method | Typical Solvents/Mobile Phase | Pros | Cons/Challenges | Expected Purity |
| Recrystallization | Ethyl Acetate/Heptane, Acetone/Water, Methanol | High purity for crystalline solids; scalable. | Risk of "oiling out"; potential for product loss in the mother liquor; risk of hydrolysis if heated too long in protic solvents. | >98% |
| Silica Gel Column Chromatography | Gradient of Ethyl Acetate in Heptane or Methanol in Dichloromethane | Good for separating compounds with different polarities; can remove baseline impurities.[7] | Potential for irreversible adsorption; risk of hydrolysis on acidic silica; requires significant solvent volumes. | 95-99% |
| Preparative HPLC | Acetonitrile/Water with Formic Acid | High-resolution separation; excellent for removing closely related impurities. | Limited scale; requires specialized equipment; can be costly. | >99% |
Experimental Protocols
Protocol 1: Recrystallization
This protocol uses a two-solvent system, which is often effective for compounds that are either too soluble or not soluble enough in a single solvent.
-
Solvent Selection: Identify a "soluble" solvent (e.g., acetone, ethyl acetate, or THF) and an "insoluble" anti-solvent (e.g., heptane, hexane, or water). The two solvents must be miscible.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the "soluble" solvent dropwise while gently heating and stirring until the solid just dissolves. Use the absolute minimum amount of solvent.
-
Induce Precipitation: While the solution is still warm, slowly add the "insoluble" anti-solvent drop-by-drop until the solution becomes persistently cloudy.
-
Re-dissolution: Add a few more drops of the "soluble" solvent until the solution becomes clear again.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol is suitable for purifying gram-scale quantities of the product.
-
TLC Analysis: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). The ideal solvent system should give your product an Rf value of approximately 0.3.[9] A good starting point is a mixture of ethyl acetate and heptane.
-
Column Packing:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your initial, least polar mobile phase (e.g., 10% ethyl acetate in heptane).
-
Pour the slurry into the column, tapping the side gently to ensure even packing without air bubbles.[6] Allow the silica to settle.
-
Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone).
-
Add a small amount of silica gel (about 2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your compound adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply pressure (using a pump or inert gas) to push the solvent through the column at a steady rate. Never let the top of the silica bed run dry.[10]
-
Begin with a low-polarity mobile phase and gradually increase the polarity (e.g., from 10% to 50% ethyl acetate in heptane) to elute your compounds.
-
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
Caption: Relationship between synthesis steps and potential impurities.
References
- 1. This compound|CAS 7602-01-9 [benchchem.com]
- 2. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 3. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2-Acetamido-6-chloropurine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing nucleophilic aromatic substitution (SNAr) reactions on 2-acetamido-6-chloropurine.
Frequently Asked Questions (FAQs)
Q1: What makes the C6 position of this compound so reactive?
The chlorine atom at the C6 position of the purine ring is an excellent leaving group. This makes the site highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the straightforward introduction of various functional groups by displacing the chloride with different nucleophiles.[1]
Q2: What are the most common types of nucleophiles used in this reaction?
The most common nucleophiles are nitrogen-based (e.g., primary and secondary amines), sulfur-based (e.g., thiols), and oxygen-based (e.g., alkoxides from alcohols).[1] This versatility is a cornerstone for creating large libraries of C6-substituted purine analogs for research and drug development.[1]
Q3: Why is a base typically required for this reaction?
A base is generally added to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the substitution reaction.[1] Common choices include non-nucleophilic tertiary amines like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[1][2] In the absence of a base, the reaction mixture can become acidic, potentially leading to side reactions or degradation of starting materials and products.
Q4: How do I choose the right solvent?
Polar solvents are preferred because they can dissolve the polar substrates and nucleophiles.[3]
-
Polar Aprotic Solvents: (e.g., DMF, DMSO, Acetonitrile) are often excellent choices. They are polar enough to ensure solubility but do not form strong hydrogen bonds with the nucleophile, leaving it more reactive.[3]
-
Polar Protic Solvents: (e.g., ethanol, n-butanol) can also be used and may be necessary when the nucleophile is an alcohol, which can serve as both the reactant and the solvent. However, these solvents can solvate the nucleophile through hydrogen bonding, potentially reducing its reactivity.[3][4]
Q5: What is a typical reaction temperature and duration?
These reactions are often conducted at elevated temperatures, ranging from 30-120°C, to ensure a reasonable reaction rate.[2][5] Reaction times can vary significantly, from a few hours to over 24 hours, depending on the reactivity of the nucleophile and the specific conditions used.[2] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Product Yield | 1. Low Reactivity of Nucleophile: The chosen nucleophile may not be strong enough under the current conditions. 2. Insufficient Temperature: The reaction may be too slow at the current temperature. 3. Poor Solvent Choice: The reactants may not be fully dissolved or the solvent may be inhibiting the reaction. 4. Degradation of Starting Material: The base or temperature may be too harsh. | 1. Increase Nucleophile Strength: If using an alcohol, convert it to the more nucleophilic alkoxide using a base like NaH before adding the purine. For weak amines, consider a stronger, non-nucleophilic base to facilitate the reaction. 2. Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments. Use a higher-boiling point solvent if necessary. 3. Change Solvent: Switch to a more suitable polar aprotic solvent like DMF or DMSO to improve solubility and enhance reactivity. 4. Modify Conditions: Use a milder base (e.g., K₂CO₃) or lower the reaction temperature. |
| Formation of Multiple Products / Side Reactions | 1. Di-substitution: The nucleophile may be reacting at other positions on the purine ring, although C6 is the most active site. 2. Reaction with Acetamido Group: The reaction conditions might be harsh enough to hydrolyze the acetamido protecting group. 3. N7/N9 Alkylation: If the nucleophile is also a potential alkylating agent or if side reactions occur, substitution at the ring nitrogens is possible.[5] | 1. Use Stoichiometric Amounts: Use a controlled amount (e.g., 1.0-1.2 equivalents) of the nucleophile. 2. Control pH and Temperature: Avoid strongly acidic or basic conditions and excessive heat, which can promote hydrolysis.[6] 3. Protecting Groups: If N-alkylation is a persistent issue, consider protecting the N9 position, although this adds steps to the synthesis. |
| Starting Material Remains Unchanged | 1. Inactive Reagents: The nucleophile or base may have degraded. 2. Reaction Not Activated: The temperature may be too low for the specific substrate-nucleophile pair. 3. Precipitation of Reactants: The reactants may not be soluble enough at the reaction temperature. | 1. Use Fresh Reagents: Ensure all reagents are pure and dry, especially solvents and bases. 2. Optimize Temperature: Increase the temperature and monitor the reaction progress. Consider microwave irradiation to accelerate the reaction. 3. Improve Solubility: Switch to a solvent in which all components are fully soluble at the reaction temperature (e.g., DMF, DMSO). |
Data Presentation: Comparison of Reaction Conditions
Table 1: Effect of Base and Solvent on Reaction with Aniline
| Entry | Nucleophile (Equiv.) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline (1.2) | DIPEA (1.5) | n-Butanol | 120 | 12 | 85 |
| 2 | Aniline (1.2) | K₂CO₃ (2.0) | DMF | 100 | 16 | 78 |
| 3 | Aniline (1.2) | None | n-Butanol | 120 | 24 | < 20 |
| 4 | Aniline (1.2) | DIPEA (1.5) | Acetonitrile | 80 | 24 | 65 |
Table 2: Effect of Nucleophile Type on Reaction Outcome
| Entry | Nucleophile (Equiv.) | Conditions | Product Type | Typical Yield Range (%) |
| 1 | Benzylamine (1.2) | DIPEA, n-BuOH, 120°C, 12h | 6-Amino Purine | 80-95% |
| 2 | Sodium Methoxide (1.5) | Methanol, 65°C, 8h | 6-Alkoxy Purine | 70-90% |
| 3 | Thiophenol (1.2) | K₂CO₃, DMF, 80°C, 6h | 6-Thioether Purine | 85-98% |
Experimental Protocols
Protocol 1: General Procedure for Reaction with Amines
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., n-butanol or DMF, approx. 0.1 M), add the desired amine (1.1-1.5 eq).
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq).[1][5]
-
Heat the reaction mixture to 80-120°C and monitor its progress using TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
If a precipitate forms, filter and wash with a cold solvent.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Reaction with Thiols
-
Suspend this compound (1.0 eq) in a polar aprotic solvent like DMF (approx. 0.1 M).
-
Add a mild base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Add the desired thiol (1.1-1.2 eq) to the mixture.
-
Heat the reaction to 60-100°C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) for further purification if needed.
Protocol 3: General Procedure for Reaction with Alcohols
-
To a solution of the desired alcohol (can be used as solvent or with a co-solvent like THF), add a strong base like sodium hydride (NaH, 60% dispersion in mineral oil) (1.5-3.0 eq) at 0°C to form the alkoxide.[7][8]
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add this compound (1.0 eq) to the alkoxide solution.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
After completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography.
Visualizations
Caption: General experimental workflow for SNAr on this compound.
Caption: Key parameters influencing the nucleophilic substitution reaction outcome.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. This compound|CAS 7602-01-9 [benchchem.com]
- 2. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. zenodo.org [zenodo.org]
- 5. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 7. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 8. researchgate.net [researchgate.net]
"2-acetamido-6-chloropurine" stability and long-term storage conditions
This technical support center provides guidance on the stability and long-term storage of 2-acetamido-6-chloropurine, addressing common issues encountered by researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] Specific temperature recommendations vary slightly by supplier, but a refrigerated environment is generally advised.
Q2: Should I store the compound in the freezer or refrigerator?
Several suppliers recommend storing the compound at 2°C - 8°C.[3] For extended long-term storage, freezing is a common practice for preserving the integrity of chemical reagents. However, always refer to the specific storage instructions provided on the product's data sheet.
Q3: How should I handle this compound upon receiving it?
Upon receipt, it is recommended to allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial to prevent moisture condensation. The container should be checked for any leaks or damage.[1]
Q4: Is this compound sensitive to light or moisture?
Q5: What are the recommended conditions for storing solutions of this compound?
Once dissolved, stock solutions should be stored in tightly sealed vials at -20°C. It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles. Generally, solutions are usable for up to one month under these conditions.[4] For immediate experimental use, it is best to prepare fresh solutions.
Q6: What solvents are incompatible with this compound?
The compound is incompatible with strong oxidizing agents and strong acids.[5][6] Contact with these substances should be avoided to prevent degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound appears discolored or clumped | Moisture absorption or degradation. | Do not use the compound. Contact the supplier for a replacement. Ensure proper storage conditions are met for remaining stock. |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | Prepare fresh stock solutions from a properly stored solid sample. Avoid repeated freeze-thaw cycles of solutions by preparing aliquots. |
| Precipitation observed in stock solution upon thawing | Low solubility at colder temperatures or solvent evaporation. | Gently warm the solution and vortex to redissolve the compound. Ensure the vial is tightly sealed to prevent solvent evaporation. |
Stability and Storage Data Summary
| Parameter | Condition | Recommendation | Reference |
| Solid - Long-Term Storage | Temperature | 2°C - 8°C or Freezer | [3][5] |
| Atmosphere | Dry, well-ventilated area | [1][2] | |
| Container | Tightly sealed, original container | [1][2] | |
| Solution - Short-Term Storage | Temperature | -20°C | [4] |
| Duration | Up to one month | [4] | |
| Handling | Aliquot to avoid freeze-thaw cycles | [7] |
Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes.
-
Weigh the desired amount of the compound in a sterile, dry container.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO).
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
If not for immediate use, dispense the solution into single-use aliquots in tightly sealed vials.
-
Store the aliquots at -20°C.[4]
Visualizations
Caption: Recommended workflow for handling and storage of this compound.
Caption: Potential degradation pathways for this compound.
References
identifying and removing impurities from "2-acetamido-6-chloropurine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from "2-acetamido-6-chloropurine".
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: Common impurities can originate from the starting materials, by-products of the synthesis, or degradation. These may include:
-
Starting Materials: Unreacted 2-amino-6-chloropurine and acetic anhydride.[1]
-
Synthesis-Related Impurities: Diacetylated purine by-products where acetylation has occurred on a ring nitrogen in addition to the amino group.[2]
-
Hydrolysis Product: 2-amino-6-chloropurine, resulting from the hydrolysis of the acetamido group.
-
Degradation Products: Various degradation products can form under harsh conditions such as strong acid, base, heat, or light.[3]
Q2: How can I identify impurities in my sample of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the identification and quantification of impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating trace impurities.[4] For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.[2][5][6]
Q3: What are the recommended storage conditions to minimize the formation of degradation impurities?
A3: To minimize degradation, this compound should be stored in a well-closed container in a cool, dry place, typically at 2°C - 8°C.[7] Protecting the compound from light and moisture is also advisable.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the HPLC chromatogram of my this compound sample.
-
Question: I see multiple unexpected peaks in my HPLC analysis. How do I identify them?
-
Answer: First, compare the retention times of the unexpected peaks with those of known starting materials, such as 2-amino-6-chloropurine. If a peak matches, you have likely identified a residual starting material. For other unknown peaks, which could be synthesis by-products or degradation products, LC-MS analysis is the next logical step to obtain molecular weight information.[2] Further characterization may require isolation of the impurity followed by NMR spectroscopy.[5]
-
Issue 2: The purity of my synthesized this compound is lower than expected after the initial work-up.
-
Question: My crude product has low purity. What is the most effective method to purify it?
-
Answer: For significant quantities of impurities, recrystallization is often a cost-effective first step.[8][9] If recrystallization does not provide the desired purity, column chromatography is a highly effective alternative.[10] Both normal-phase (silica gel) and reversed-phase chromatography can be employed, depending on the polarity of the impurities.[1][11]
-
Issue 3: During scale-up, I am noticing a new, significant impurity.
-
Question: A new impurity has appeared during the scale-up of my synthesis. What could be the cause?
-
Answer: The formation of new impurities during scale-up can be due to changes in reaction conditions, such as prolonged reaction times, temperature fluctuations, or inefficient mixing. It is crucial to re-evaluate the reaction parameters and perform a thorough analysis of the new impurity using techniques like LC-MS to understand its structure and potential origin.
-
Quantitative Data
Table 1: Example HPLC Method Parameters for Impurity Profiling
| Parameter | Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Table 2: Common Impurities and their Likely Origin
| Impurity | Chemical Name | Likely Origin |
| IMP-1 | 2-Amino-6-chloropurine | Unreacted starting material or hydrolysis product |
| IMP-2 | Acetic Anhydride | Excess reagent from synthesis |
| IMP-3 | Diacetylated Purine | Over-acetylation by-product |
Experimental Protocols
Protocol 1: Identification of Impurities by HPLC
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Standard Preparation: Prepare a standard solution of this compound and any known potential impurities (e.g., 2-amino-6-chloropurine) at a similar concentration.
-
HPLC Analysis: Inject the sample and standard solutions into the HPLC system using the parameters outlined in Table 1.
-
Data Analysis: Compare the retention times of the peaks in the sample chromatogram to those in the standard chromatogram to identify known impurities. The peak area percentage can be used to quantify the relative amounts of each impurity.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[8] Ethanol or a mixture of ethanol and water is a common choice.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude this compound until it is completely dissolved.[8]
-
Cooling: Allow the solution to cool slowly to room temperature. Slower cooling promotes the formation of purer crystals.[8]
-
Crystallization: Further cool the flask in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase and Mobile Phase Selection: For normal-phase chromatography, silica gel is a common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol).[10] The optimal solvent system should be determined by thin-layer chromatography (TLC).
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Pass the mobile phase through the column and collect fractions. The separation of compounds is monitored by TLC.
-
Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: Workflow for the identification and characterization of impurities.
Caption: Logical workflow for the removal of impurities.
References
- 1. This compound | 7602-01-9 [chemicalbook.com]
- 2. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide [azerbaijanmedicaljournal.net]
- 3. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. rroij.com [rroij.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 7602-01-9 | FA06027 [biosynth.com]
- 8. m.youtube.com [m.youtube.com]
- 9. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 10. teledynelabs.com [teledynelabs.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Solubility of 2-Acetamido-6-chloropurine in Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low solubility of "2-acetamido-6-chloropurine" during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a purine derivative with generally low solubility in many common organic solvents and is practically insoluble in water. Its solubility is influenced by factors such as the solvent's polarity, temperature, and the presence of co-solvents. Due to the presence of the acetamido group, its solubility characteristics are similar to the related compound, 2-amino-6-chloropurine, which also exhibits poor solubility in water and many organic solvents but shows significantly higher solubility in polar aprotic solvents like DMSO and DMF.[1]
Q2: Which solvents are most effective for dissolving this compound?
A2: Based on data from the closely related compound 2-amino-6-chloropurine, polar aprotic solvents are the most effective. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) show the highest solvating power.[1] For reactions, the choice of solvent will also depend on its compatibility with the reaction conditions and reagents.
Q3: Can heating be used to improve the solubility of this compound?
A3: Yes, for many solvents, the solubility of purine derivatives like this compound increases with temperature.[1] However, it is crucial to consider the thermal stability of the compound and other reactants. Prolonged heating at high temperatures could lead to degradation. It is recommended to perform initial small-scale tests to determine the optimal temperature for dissolution without compromising the integrity of the compound.
Q4: Are there any alternative methods to enhance solubility if common solvents are not suitable for my reaction?
A4: Yes, several techniques can be employed. Using a co-solvent system, where a small amount of a good solvent (like DMSO) is added to a bulk solvent, can significantly improve solubility. Other methods include pH adjustment if the reaction medium is aqueous, though the purine ring's pKa should be considered. For specific applications, techniques like forming inclusion complexes with cyclodextrins might be explored, although this is less common for synthetic reactions and more prevalent in formulation development.
Troubleshooting Guide
This guide addresses specific issues you might encounter when working with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| This compound does not dissolve in the chosen reaction solvent. | The solvent has low solvating power for the compound. | 1. Consult the solubility data table for a more suitable solvent. 2. Consider using a polar aprotic solvent like DMSO or DMF.[1] 3. If the reaction allows, try gentle heating with stirring.[1] |
| The compound precipitates out of solution during the reaction. | The concentration of the compound exceeds its solubility at the reaction temperature. or A change in the reaction mixture (e.g., addition of another reagent) has reduced the overall solvating power. | 1. Increase the reaction temperature if the protocol allows. 2. Add a co-solvent with higher solvating power (e.g., a small amount of DMSO). 3. Add more of the primary solvent to decrease the concentration. |
| The reaction is sluggish or incomplete, possibly due to poor solubility. | A significant portion of the this compound is not in solution and therefore not available for reaction. | 1. Ensure the compound is fully dissolved before initiating the reaction. This may require heating or the use of a co-solvent. 2. Increase the stirring rate to improve the mass transfer of the dissolved species. 3. Consider using a phase-transfer catalyst if applicable to your reaction system. |
| Difficulty in purifying the product due to residual high-boiling point solvent (e.g., DMSO, DMF). | These solvents have high boiling points and can be challenging to remove completely. | 1. For purification, consider precipitating the product by adding an anti-solvent (a solvent in which your product is insoluble but the high-boiling solvent is soluble). 2. Utilize techniques like recrystallization from a different, more volatile solvent system.[2] 3. For small scales, high-vacuum distillation or lyophilization might be options. |
Quantitative Solubility Data
| Solvent | T = 278.15 K | T = 288.15 K | T = 298.15 K | T = 308.15 K | T = 318.15 K | T = 328.15 K |
| Methanol | 0.000048 | 0.000072 | 0.000105 | 0.000151 | 0.000213 | 0.000296 |
| Ethanol | 0.000041 | 0.000060 | 0.000087 | 0.000124 | 0.000173 | 0.000238 |
| n-Propanol | 0.000062 | 0.000089 | 0.000127 | 0.000178 | 0.000247 | 0.000340 |
| Isopropanol | 0.000051 | 0.000073 | 0.000104 | 0.000146 | 0.000203 | 0.000279 |
| n-Butanol | 0.000078 | 0.000111 | 0.000156 | 0.000217 | 0.000298 | 0.000407 |
| Isobutanol | 0.000057 | 0.000081 | 0.000114 | 0.000159 | 0.000220 | 0.000301 |
| Ethylene Glycol | 0.000164 | 0.000233 | 0.000329 | 0.000459 | 0.000635 | 0.000869 |
| 1,4-Dioxane | 0.000044 | 0.000064 | 0.000093 | 0.000133 | 0.000188 | 0.000263 |
| 2-Butanone | 0.000185 | 0.000258 | 0.000356 | 0.000485 | 0.000658 | 0.000888 |
| DMF | 0.00413 | 0.00511 | 0.00626 | 0.00759 | 0.00913 | 0.01090 |
| DMSO | 0.00898 | 0.01053 | 0.01230 | 0.01431 | 0.01660 | 0.01919 |
| Water | 0.000009 | 0.000011 | 0.000014 | 0.000018 | 0.000022 | 0.000028 |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound using a High-Solvating Solvent
This protocol is a general guideline and may need to be adapted based on the specific reaction requirements.
-
Solvent Selection: Choose a high-solvating solvent such as DMSO or DMF.[1]
-
Weighing: Accurately weigh the required amount of this compound in a clean, dry reaction vessel.
-
Solvent Addition: Under an inert atmosphere (if required by the reaction), add the chosen solvent to the reaction vessel.
-
Stirring: Begin stirring the mixture using a magnetic stirrer.
-
Heating (Optional): If the compound does not dissolve at room temperature, gently heat the mixture. Monitor the temperature carefully to avoid decomposition. A temperature range of 40-60°C is often a good starting point.
-
Observation: Continue stirring and heating until the solid is completely dissolved, resulting in a clear solution.
-
Reaction Initiation: Once the compound is fully dissolved, proceed with the addition of other reagents as per your reaction protocol.
Protocol 2: Recrystallization of this compound for Purification
This protocol provides a general method for the purification of this compound, adapted from procedures for related compounds.[2]
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent. Based on synthetic procedures for related compounds, DMF can be a good choice for initial dissolution.[2]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool down slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Cooling: Once crystallization has started, you can further increase the yield by cooling the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Troubleshooting logic for addressing low solubility.
References
regioselectivity issues in the glycosylation of "2-acetamido-6-chloropurine"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering regioselectivity challenges during the glycosylation of 2-acetamido-6-chloropurine.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of glycosylation on this compound and which is typically favored?
A1: The two primary sites for glycosylation on the this compound ring are the N9 and N7 positions. In most purine glycosylation reactions, the N9-isomer is the thermodynamically more stable and, therefore, the predominant product.[1] Achieving regioselectivity for the N7-isomer is a common challenge but can be accomplished under specific kinetic-controlled conditions.
Q2: I am observing a significant byproduct and low yields when using acetonitrile as a solvent with a TMSOTf catalyst. What is happening?
A2: When using Lewis acids like trimethylsilyl triflate (TMSOTf) in acetonitrile (MeCN), the solvent itself can be activated and compete with your purine nucleobase.[2][3] This is especially problematic with weakly reactive nucleobases. The activated acetonitrile can react with the glycosyl donor, leading to the formation of a cyanomethylated byproduct and consequently lowering the yield of your desired nucleoside.[2][3]
Q3: How can I avoid the formation of solvent-related byproducts?
A3: To prevent the competitive reaction of acetonitrile, it is recommended to switch to a non-participating solvent. 1,2-dichloroethane (DCE) has been shown to be an effective alternative, avoiding byproduct formation and improving the yield of the desired N-glycosylated product.[2]
Q4: What conditions can I use to selectively synthesize the N7-isomer?
A4: For the first time, regioselective N7-glycosylation of this compound has been achieved by carefully tuning reaction conditions. Using trimethylsilyl triflate (TMSOTf) as a promoter in acetonitrile at an elevated temperature of 65°C can favor the formation of the N7-nucleoside, yielding reasonable amounts (55-60%).[4] Alternatively, using tin tetrachloride (SnCl₄) or titanium tetrachloride (TiCl₄) as catalysts in a Vorbrüggen-type reaction can also promote N7-glycosylation for 6-chloropurines.[1]
Q5: How do I unambiguously determine if I have synthesized the N7 or N9 regioisomer?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for the structural elucidation and differentiation of N7 and N9 isomers.[4] Detailed 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR analysis allows for the assignment of all signals and confirmation of the sugar's attachment point to the purine ring.
Troubleshooting Guide
This guide addresses common issues encountered during the glycosylation of this compound.
Issue 1: Low to No Yield of the Desired Glycosylated Product
| Potential Cause | Suggested Solution |
| Inefficient Silylation | Ensure the purine is completely silylated before adding the glycosyl donor and catalyst. Use a suitable silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA) and allow sufficient time for the reaction to complete. |
| Inactive Catalyst | Use a fresh or properly stored Lewis acid catalyst (e.g., TMSOTf, SnCl₄). Moisture can deactivate these catalysts. |
| Weakly Reactive Nucleobase | The this compound may be less reactive than other nucleobases. Consider increasing the reaction temperature or using a stronger Lewis acid, but be mindful of potential side reactions.[2] |
| Solvent Interference | If using acetonitrile, the solvent may be reacting to form byproducts.[2][3] Action: Switch to a non-participating solvent like 1,2-dichloroethane (DCE).[2] |
Issue 2: Poor Regioselectivity (Mixture of N7 and N9 Isomers)
| Potential Cause | Suggested Solution |
| Thermodynamic Control | Standard conditions often favor the more stable N9 isomer.[1] |
| Suboptimal Conditions for N7 | To favor the N7 isomer, specific kinetic conditions are required. Action: For TMSOTf, use acetonitrile as the solvent and increase the temperature to 65°C.[4] Action: Consider using SnCl₄ or TiCl₄ as the Lewis acid catalyst, as these have been shown to favor N7-glycosylation of related chloropurines.[1] |
| Isomerization | In some polar solvents, N7 and N9 isomers can interconvert until a thermodynamic equilibrium is reached.[4] Minimize reaction time if the kinetic product is desired. |
Quantitative Data Summary
The following table summarizes reported reaction conditions and outcomes for the glycosylation of chloropurines, providing a baseline for experimental design.
| Purine Substrate | Glycosyl Donor | Catalyst/Promoter | Solvent | Temp (°C) | Outcome | Yield | Reference |
| This compound | 1-acetoxy bicyclic donor | TMSOTf | Acetonitrile | 65 | Regioselective N7 | 55-60% | [4] |
| 6-chloro-7-deaza-7-iodopurine | Perbenzoylated 2-methyl-ribose | DBU, TMSOTf | Acetonitrile | 70 | Major byproduct from solvent | 20% (desired) | [2][3] |
| 6-chloro-7-deaza-7-iodopurine | Perbenzoylated 2-methyl-ribose | DBU, TMSOTf | 1,2-Dichloroethane | 70 | Desired N-glycosylation | 58% | [2] |
| 6-Chloropurine | Peracetylated glucose | SnCl₄ | Acetonitrile | Reflux | N7 isomer favored | - | [1] |
| 6-Chloropurine | Peracetylated glucose | TiCl₄ | Acetonitrile | Reflux | N7 isomer favored | - | [1] |
Experimental Protocols
Protocol 1: General Vorbrüggen Glycosylation for Chloropurines
This protocol is a generalized procedure based on the Vorbrüggen method, which can be adapted to target either N9 or N7 isomers by modifying the catalyst and conditions as outlined in the tables above.
-
Preparation: Dry all glassware thoroughly. Ensure all solvents and reagents are anhydrous.
-
Silylation: Suspend this compound (1.0 equiv.) in anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane). Add a silylating agent, such as N,O-Bis(trimethylsilyl)acetamide (BSA), and heat the mixture (e.g., to reflux) until the solution becomes clear, indicating the formation of the silylated purine.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature) before proceeding.
-
Glycosylation: Add the glycosyl donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) (1.2 equiv.) to the mixture.
-
Catalysis: Add the Lewis acid catalyst (e.g., TMSOTf, SnCl₄) (1.5-4.0 equiv.) dropwise to the stirred solution.
-
Reaction: Stir the reaction at the appropriate temperature (e.g., room temperature, 65 °C, or 70 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture and quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to separate the regioisomers and other impurities.
-
Characterization: Characterize the purified product(s) using NMR spectroscopy (¹H, ¹³C, HMBC, HSQC) and mass spectrometry to confirm the structure and regiochemistry.
Visualizations
Caption: General workflow for the Vorbrüggen glycosylation of this compound.
Caption: Troubleshooting logic for low yields in glycosylation reactions.
Caption: Factors influencing N9 vs. N7 regioselectivity.
References
- 1. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Deprotection of 2-Acetamido-6-Chloropurine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the deprotection of 2-acetamido-6-chloropurine derivatives. The information is designed to help identify and resolve common issues encountered during the removal of the 2-acetamido protecting group to yield 2-amino-6-chloropurine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of the 2-acetamido group on a purine ring?
A1: The 2-acetamido group is typically removed by hydrolysis under either acidic or basic conditions. The choice of method depends on the overall stability of your molecule, particularly the sensitivity of other functional groups and the purine ring itself to the reaction conditions. Common reagents include aqueous sodium hydroxide for basic hydrolysis and hydrochloric acid or trifluoroacetic acid (TFA) for acidic hydrolysis.
Q2: Why is my deprotection reaction incomplete?
A2: Incomplete deprotection can be due to several factors:
-
Insufficient Reaction Time or Temperature: The hydrolysis of the amide bond may require more forcing conditions. However, increasing temperature should be done cautiously to avoid side reactions.
-
Inadequate Reagent Concentration: The concentration of the acid or base may be too low to effectively catalyze the hydrolysis.
-
Poor Solubility: The starting material may not be fully dissolved in the reaction solvent, limiting its exposure to the reagent.
-
Steric Hindrance: Bulky neighboring groups on the purine or its substituent can sterically hinder the approach of the hydrolyzing agent.
Q3: I am observing significant decomposition of my product. What could be the cause?
A3: The 6-chloropurine core is susceptible to decomposition, especially at elevated temperatures or under harsh pH conditions.[1] The chlorine atom at the 6-position can be labile and prone to nucleophilic substitution, particularly by hydroxide ions under basic conditions, leading to the formation of guanine derivatives. Prolonged exposure to strong acids can also lead to degradation of the purine ring.
Q4: What are common side products in this deprotection reaction?
A4: Besides the unreacted starting material and decomposition products, potential side products include:
-
Hydrolysis of the 6-chloro group: Under basic conditions, the 6-chloro group can be displaced by a hydroxyl group, forming the corresponding guanine analog.
-
Formation of other purine derivatives: Depending on the reaction conditions and the presence of other nucleophiles, various substituted purines can be formed.[2]
-
Modification of other functional groups: If your derivative contains other sensitive functional groups (e.g., esters, glycosidic bonds), they may also be cleaved or modified under the deprotection conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Deprotected Product | 1. Incomplete reaction. 2. Product decomposition. 3. Suboptimal work-up procedure. | 1. Increase reaction time or temperature incrementally. Monitor by TLC or LC-MS. 2. Use milder reaction conditions (e.g., lower temperature, less concentrated acid/base). Consider using a scavenger if side reactions are suspected. 3. Optimize extraction and purification methods to minimize product loss. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient reagent concentration or reaction time. 2. Poor solubility of the starting material. 3. Reaction has not reached a sufficient temperature. | 1. Increase the concentration of the acid or base. Extend the reaction time. 2. Add a co-solvent to improve solubility. 3. Gently warm the reaction mixture, monitoring for decomposition. |
| Formation of Multiple Products (Side Reactions) | 1. Reaction conditions are too harsh (high temperature, high reagent concentration). 2. The 6-chloro group is being hydrolyzed. 3. Other functional groups are reacting. | 1. Reduce the reaction temperature and/or reagent concentration. 2. For basic hydrolysis, consider performing the reaction at a lower temperature (e.g., 0 °C) to minimize substitution of the 6-chloro group.[1] For acidic conditions, ensure water is present to hydrolyze the amide but minimize conditions that could affect the chloro group. 3. Choose a deprotection method that is orthogonal to other protecting groups present in the molecule. |
| Product Degradation During Work-up/Purification | 1. The product is unstable to the pH of the work-up. 2. The product is sensitive to the purification method (e.g., silica gel). | 1. Neutralize the reaction mixture carefully, avoiding extremes of pH. 2. Use a neutral purification matrix like alumina or consider reverse-phase chromatography. |
Experimental Protocols
Protocol 1: Basic Hydrolysis of this compound
This protocol is adapted from general procedures for amide hydrolysis.
-
Dissolution: Dissolve the this compound derivative in a suitable solvent such as methanol or ethanol.
-
Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Add aqueous sodium hydroxide (e.g., 1-2 M) dropwise with stirring. The exact concentration and equivalents will need to be optimized for your specific substrate.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully neutralize the mixture with a suitable acid (e.g., dilute HCl or acetic acid) at 0 °C to a pH of ~7.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Acidic Hydrolysis of this compound
This protocol is based on general acidic deprotection methods.
-
Dissolution: Dissolve the this compound derivative in a protic solvent like methanol or a mixture of THF and water.
-
Reagent Addition: Add a strong acid such as hydrochloric acid (e.g., 6 M) or trifluoroacetic acid (TFA).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) if necessary.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and carefully neutralize it with a base (e.g., saturated sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic phase, and purify as described in the basic hydrolysis protocol.
Visualizing the Deprotection Workflow
The following diagram illustrates the general workflow for the deprotection of a this compound derivative.
Caption: General workflow for the deprotection of this compound.
The next diagram illustrates the potential reaction pathways, including the desired deprotection and a common side reaction.
Caption: Desired deprotection pathway versus a potential side reaction.
References
Technical Support Center: Scaling Up the Synthesis of 2-Acetamido-6-chloropurine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-acetamido-6-chloropurine for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for scale-up?
A1: The most common and scalable route involves a two-step process starting from guanine. First, guanine is di-acetylated to form 2,9-diacetylguanine. This intermediate is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield this compound. An alternative approach involves the direct chlorination of guanine followed by hydrolysis, though this can lead to lower yields due to the poor solubility of guanine.[1]
Q2: What are the critical parameters to control during the chlorination step?
A2: The chlorination of the diacetylated intermediate is a critical step. Key parameters to control include reaction temperature, the amount and quality of the chlorinating agent (e.g., POCl₃), and the presence of a weak base or phase transfer catalyst.[2] Maintaining a controlled temperature is crucial to prevent side reactions and degradation of the product.
Q3: What are the expected yields for the synthesis of this compound?
A3: The overall yield can vary depending on the specific protocol and scale. Reported yields for the two-step process (acetylation followed by chlorination) are in the range of 55-75%.[1] Direct chlorination methods often report lower yields, around 30-42%, due to the low solubility and reactivity of guanine.[1]
Q4: What are the common impurities encountered in the synthesis?
A4: Common impurities can include unreacted starting materials (guanine or diacetylguanine), over-chlorinated byproducts, and hydrolysis products where the 6-chloro group is replaced by a hydroxyl group, forming guanine derivatives. The presence of these impurities can complicate purification and affect the quality of the final product.[3]
Q5: What are the recommended purification methods for this compound at scale?
A5: Recrystallization is a common method for purifying the crude product. Solvents such as N,N-dimethylformamide (DMF) have been used for this purpose.[4] It is important to carefully select the recrystallization solvent to ensure good recovery of the pure product while effectively removing impurities. In some cases, treatment with activated carbon can be used to remove colored impurities.[4]
Troubleshooting Guides
Issue 1: Low Yield in the Chlorination Step
| Potential Cause | Troubleshooting Action |
| Incomplete reaction | - Ensure the reaction is monitored by a suitable analytical technique (e.g., TLC or HPLC) to confirm the consumption of the starting material. - Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for byproduct formation. |
| Degradation of product | - Maintain strict temperature control during the reaction and work-up. Exothermic reactions can lead to product degradation. - Quench the reaction mixture by pouring it onto ice water to rapidly cool it and prevent further reactions.[5] |
| Hydrolysis of the 6-chloro group | - Minimize the exposure of the product to water during work-up, especially under basic conditions. - Use a non-aqueous work-up if possible, or perform the aqueous work-up at low temperatures. |
| Poor quality of reagents | - Use freshly distilled or high-purity phosphorus oxychloride. Old or decomposed POCl₃ can lead to lower yields and more side products. - Ensure all solvents are anhydrous, as water can react with the chlorinating agent. |
Issue 2: Formation of Impurities
| Potential Cause | Troubleshooting Action |
| Side reactions with POCl₃ | - Optimize the stoichiometry of the chlorinating agent. An excess of POCl₃ can lead to over-chlorination or other side reactions. - The addition of a base, such as triethylamine, can help to neutralize HCl generated during the reaction and may reduce side reactions.[2] |
| Incomplete acetylation | - Ensure the initial acetylation of guanine goes to completion before proceeding to the chlorination step. Unreacted guanine can lead to different byproducts. |
| Hydrolysis during work-up | - Control the pH carefully during the aqueous work-up. Adjusting the pH to neutral (around 7) after quenching is often recommended.[2] - Avoid prolonged exposure to strongly acidic or basic conditions. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Action |
| Product is an oil or difficult to crystallize | - Try different solvent systems for recrystallization. A mixture of solvents may be required to achieve good crystallization. - Seeding the solution with a small crystal of the pure product can sometimes induce crystallization. |
| Poor filterability of the product | - The crystal form of the product can affect its filtration properties.[3] Altering the crystallization conditions (e.g., cooling rate, solvent) may improve the crystal habit. |
| Co-precipitation of impurities | - If recrystallization is ineffective, consider column chromatography for purification, although this may be less practical for very large scales. - A reslurry of the crude product in a suitable solvent might help to wash away some of the impurities. |
Quantitative Data Summary
Table 1: Comparison of Reported Yields for the Synthesis of 2-Amino-6-chloropurine (a precursor/related compound)
| Synthetic Method | Starting Material | Key Reagents | Reported Yield | Reference |
| Diacetylation followed by Chlorination & Hydrolysis | Guanine | Acetic anhydride, POCl₃ | 55-75% | [1] |
| Direct Chlorination & Hydrolysis | Guanine | POCl₃, Phase Transfer Catalyst | 30-42% | [1] |
| Vilsmeier Reagent Route | Guanine | Vilsmeier Reagent | ~55% | [1] |
| One-step Synthesis | Guanine | POCl₃, Tetraethylamine chloride | 72.1% | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,9-Diacetylguanine
This protocol is based on the chlorination of pre-synthesized 2,9-diacetylguanine.
Materials:
-
2,9-Diacetylguanine
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine
-
Acetonitrile
-
Ice
-
Water
-
Aqueous sodium hydroxide solution
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, suspend 2,9-diacetylguanine (1 equivalent) in acetonitrile.
-
Add triethylamine (1 equivalent) to the suspension.
-
Heat the mixture to 50°C with stirring.
-
Slowly add phosphorus oxychloride (2 equivalents) to the reaction mixture, maintaining the temperature.
-
Continue stirring at 50°C for 4 hours, monitoring the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto a mixture of ice and water with vigorous stirring.
-
Adjust the pH of the aqueous suspension to approximately 7 using an aqueous sodium hydroxide solution.
-
The crude this compound will precipitate. Filter the solid, wash with cold water, and dry under vacuum.[2][5]
-
The crude product can be further purified by recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for low yield.
References
- 1. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 2. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 3. US6187921B1 - 2-amino-6-chloropurine and method for preparing the same - Google Patents [patents.google.com]
- 4. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 5. DE4415196C1 - Improved process for the preparation of 2-amino-6-chloropurine and 2-acylamino-6-chloropurines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2-Acetamido-6-chloropurine and 2-Amino-6-chloropurine in Drug Synthesis
In the landscape of pharmaceutical development, the synthesis of purine derivatives is a cornerstone for creating a wide array of therapeutic agents, including antiviral and anticancer drugs. Among the key intermediates, 2-amino-6-chloropurine and its N-acetylated counterpart, 2-acetamido-6-chloropurine, are pivotal starting materials. This guide provides a detailed comparison of these two compounds, offering insights into their respective roles, reactivity, and practical applications in drug synthesis, supported by experimental data and protocols.
Introduction: The Strategic Role of the Acetamido Protecting Group
The primary distinction between this compound and 2-amino-6-chloropurine lies in the presence of an acetyl group on the C2-amino group. This acetyl group serves as a protecting group, a common strategy in organic synthesis to temporarily mask a reactive functional group to prevent it from interfering with a desired chemical transformation at another site on the molecule.
The use of this compound is a classic example of a protecting group strategy in the synthesis of 6-substituted-2-aminopurine derivatives. The acetamido group modulates the electronic properties of the purine ring and prevents unwanted side reactions at the 2-amino position. Following the desired substitution at the C6 position, the acetyl group can be readily removed by hydrolysis to yield the final 2-amino product.
Comparative Analysis
While direct head-to-head comparative studies are not abundant in the literature, a comparison can be drawn based on the principles of organic chemistry and the available synthetic protocols. The choice between using the protected (2-acetamido) or unprotected (2-amino) form depends on the specific synthetic route, the nature of the nucleophile, and the desired final product.
| Feature | This compound | 2-Amino-6-chloropurine |
| Role in Synthesis | Protected intermediate | Direct precursor |
| Reactivity at C6 | Generally higher due to the electron-withdrawing nature of the acetamido group, which can make the purine ring more electrophilic and susceptible to nucleophilic attack. | Lower, as the electron-donating amino group can slightly deactivate the ring towards nucleophilic substitution. |
| Side Reactions | The 2-amino group is protected, preventing side reactions such as N-alkylation or acylation at this position. | The free 2-amino group can potentially undergo side reactions, leading to a mixture of products and lower yields of the desired compound. |
| Synthetic Steps | Requires an additional deprotection step (hydrolysis) to remove the acetyl group after the C6 substitution. | Fewer synthetic steps as no deprotection is needed. |
| Yields | The use of a protecting group can lead to cleaner reactions and higher overall yields of the desired 6-substituted-2-aminopurine product, especially with complex substrates.[1] | May result in lower yields due to the potential for side reactions, necessitating more complex purification procedures. |
| Applications | Favored in multi-step syntheses where the 2-amino group could interfere with subsequent reactions. | Suitable for simpler syntheses where the reactivity of the 2-amino group is not a concern. |
Experimental Protocols
A common and efficient method for the synthesis of 2-amino-6-chloropurine involves the use of this compound as an in-situ generated intermediate. The following protocol is adapted from a patented one-pot synthesis from diacetyl guanine.[2]
One-Pot Synthesis of 2-Amino-6-chloropurine via this compound Intermediate
Materials:
-
Diacetyl guanine
-
Triethylmethylammonium chloride
-
Triethylamine
-
Acetonitrile
-
Phosphorus oxychloride
-
Aqueous sodium hydroxide solution
-
10% Hydrochloric acid
Procedure:
-
Chlorination: In a reaction vessel, heat a mixture of diacetyl guanine (8.0g, 0.034 moles), triethylmethylammonium chloride (15.45g, 0.102 moles), and triethylamine (4.74 ml, 0.034 moles) in acetonitrile (70 ml) to 50°C with stirring. To this mixture, add phosphorus oxychloride (6.34 ml, 0.068 moles) and continue stirring for 4 hours. This step forms the this compound intermediate in situ.
-
Hydrolysis (Deprotection): Cool the reaction mixture and then add it to an aqueous sodium hydroxide solution (20g in 300 ml of water). Heat the resulting mixture to 80°C for 2 hours to effect the hydrolysis of the acetyl group.
-
Work-up and Isolation: After heating, make up the volume to 300 ml with water. Cool the mixture to 25°C and adjust the pH to 7 using 10% hydrochloric acid. Stir the resulting slurry for fifteen minutes. Filter the product, wash with water (30 ml), and then dry at 80°C under vacuum to yield 2-amino-6-chloropurine as a cream to off-white colored solid.
Expected Yield: Approximately 4.69 g (74.6%).[2]
Visualization of Synthetic Pathways and Logical Relationships
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Synthetic pathway to 2-amino-6-chloropurine.
Caption: Decision workflow for selecting the purine intermediate.
Conclusion
The choice between this compound and 2-amino-6-chloropurine in drug synthesis is a strategic one, dictated by the overall synthetic plan and the reactivity of the involved molecules. While the direct use of 2-amino-6-chloropurine offers a more straightforward route with fewer steps, the application of this compound as a protected intermediate often provides a more robust and higher-yielding pathway, particularly in the synthesis of complex drug molecules. The protection of the 2-amino group prevents unwanted side reactions, ensuring a cleaner conversion to the desired 6-substituted-2-aminopurine. The provided experimental protocol for the one-pot synthesis of 2-amino-6-chloropurine highlights the practical application of this protecting group strategy, where the acetyl group is introduced and subsequently removed in a streamlined process. Ultimately, a thorough understanding of the reactivity and handling of both compounds is essential for researchers and scientists in the field of drug development to make informed decisions and optimize their synthetic strategies.
References
A Comparative Guide to the Biological Activity of 2-Acetamido-6-chloropurine Derivatives as Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of a series of 2-acetamido-6-substituted purine derivatives, with a focus on their potential as anticancer agents through the inhibition of Cyclin-Dependent Kinases (CDKs). The data presented herein is compiled from recent studies and aims to facilitate the understanding of structure-activity relationships (SAR) to guide future drug discovery efforts.
Introduction
Purine analogs are a well-established class of compounds with a broad range of biological activities, including anticancer and antiviral effects. The 2,6,9-trisubstituted purine scaffold has been identified as a privileged structure for the development of potent inhibitors of protein kinases, particularly CDKs, which are key regulators of the cell cycle and are often dysregulated in cancer. This guide focuses on derivatives of a 2-acetamido-purine core, systematically modified at the 6-position to evaluate the impact of different substituents on their antiproliferative and CDK inhibitory activities.
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro biological activity of a series of 2-acetamido-6-substituted-9-isopropylpurine derivatives against CDK12/cyclin K and their antiproliferative effects on HER2+ breast cancer cell lines, SK-Br3 (trastuzumab-sensitive) and HCC1954 (trastuzumab-resistant).
| Compound ID | R Group at C6-position | CDK12/cyclin K IC50 (nM)[1] | SK-Br3 GI50 (nM)[1] | HCC1954 GI50 (nM)[1] |
| 1a | 4-(pyridin-2-ylmethyl)piperazin-1-yl | 150 | 180 | 250 |
| 1b | 4-(pyridin-3-ylmethyl)piperazin-1-yl | 80 | 110 | 160 |
| 1c | 4-(pyridin-4-ylmethyl)piperazin-1-yl | 90 | 120 | 190 |
| 1d | 4-((6-methylpyridin-2-yl)methyl)piperazin-1-yl | 60 | 70 | 90 |
| 1e | 4-((4-methylpyridin-2-yl)methyl)piperazin-1-yl | 70 | 90 | 110 |
| 1f | 4-(pyrimidin-2-ylmethyl)piperazin-1-yl | >1000 | >1000 | >1000 |
| 1g | 4-((1H-imidazol-2-yl)methyl)piperazin-1-yl | 250 | 350 | 480 |
Structure-Activity Relationship (SAR) Analysis
The data reveals key structural requirements for potent CDK12 inhibition and antiproliferative activity. The nature of the heteroaryl group in the side chain at the C6-position significantly influences the inhibitory potency. Pyridinylmethyl substituents on the piperazine ring generally confer good activity, with the position of the nitrogen atom in the pyridine ring and additional methyl groups modulating the potency. Notably, the pyrimidinylmethyl derivative (1f ) was significantly less active, suggesting that the electronic and steric properties of this ring system are not favorable for binding to the kinase. The imidazolylmethyl derivative (1g ) showed moderate activity. These findings highlight the importance of the specific heteroaromatic system for effective interaction with the target kinase.
Experimental Protocols
Synthesis of 2-Acetamido-6-substituted-9-isopropylpurine Derivatives
The synthesis of the target compounds was achieved through a multi-step process starting from 2-amino-6-chloropurine.
-
Acetylation of 2-amino-6-chloropurine: 2-amino-6-chloropurine is reacted with acetic anhydride in the presence of a base (e.g., pyridine) to yield 2-acetamido-6-chloropurine.
-
N9-Alkylation: The resulting this compound is then alkylated at the N9 position with isopropyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF to give 2-acetamido-6-chloro-9-isopropylpurine.
-
Nucleophilic Substitution at C6: Finally, the 6-chloro substituent is displaced by various piperazine derivatives via a nucleophilic aromatic substitution reaction. This is typically carried out by heating the N9-alkylated purine with the desired piperazine derivative in a suitable solvent like ethanol or isopropanol, often in the presence of a base such as triethylamine to scavenge the HCl generated.
In Vitro Kinase Inhibition Assay (CDK12/cyclin K)[1]
The inhibitory activity of the synthesized compounds against the CDK12/cyclin K complex was determined using a radiometric kinase assay.
-
Reaction Mixture: The assay is performed in a final volume of 25 µL containing the kinase buffer, 10 µM ATP, [γ-32P]ATP, the substrate (e.g., a peptide derived from the C-terminal domain of RNA polymerase II), and the CDK12/cyclin K enzyme.
-
Compound Incubation: The test compounds are dissolved in DMSO and added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of the enzyme and incubated at 30°C for a specified time (e.g., 40 minutes).
-
Termination and Detection: The reaction is stopped by spotting the mixture onto phosphocellulose paper. The paper is then washed to remove unincorporated [γ-32P]ATP.
-
Quantification: The amount of incorporated radiolabel is quantified using a scintillation counter. The IC50 values are then calculated from the dose-response curves.
Cell Proliferation Assay (GI50)[1]
The antiproliferative activity of the compounds was evaluated using a standard sulforhodamine B (SRB) assay.
-
Cell Seeding: Human breast cancer cell lines (SK-Br3 and HCC1954) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 72 hours.
-
Cell Fixation: After the incubation period, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with a 0.4% (w/v) solution of sulforhodamine B in 1% acetic acid.
-
Wash and Solubilization: The unbound dye is removed by washing with 1% acetic acid, and the protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm using a microplate reader.
-
GI50 Calculation: The GI50 value, the concentration required to inhibit cell growth by 50%, is determined from the dose-response curves.
Visualizations
General Synthesis Workflow
Caption: Synthetic route to 2-acetamido-6-substituted purine derivatives.
CDK-Mediated Cell Cycle Regulation Pathway
Caption: Inhibition of CDK4/6 and CDK2 by purine derivatives disrupts cell cycle progression.
References
spectroscopic analysis of "2-acetamido-6-chloropurine" (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic analysis of 2-acetamido-6-chloropurine, a key intermediate in medicinal chemistry and anticancer research. Through a detailed comparison with related purine derivatives, this document offers valuable insights into the structural characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All experimental data is supported by detailed methodologies to ensure reproducibility.
Executive Summary
This compound is a versatile precursor for the synthesis of novel nucleoside analogs and other purine-based molecules. Its spectroscopic signature is crucial for its identification and characterization. This guide presents a comparative analysis of its predicted spectroscopic data against the experimentally obtained data for its close analogs, 2-amino-6-chloropurine and 6-chloropurine. This comparison highlights the influence of the acetamido group on the spectral properties of the purine core.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its comparator molecules.
¹H NMR Data (Predicted vs. Experimental)
| Compound | Proton | Predicted Chemical Shift (δ ppm) | Experimental Chemical Shift (δ ppm) |
| This compound | H8 (purine ring) | 8.6 - 8.8 | - |
| NH (amide) | 10.5 - 11.0 | - | |
| CH₃ (acetyl) | 2.2 - 2.4 | - | |
| 2-Amino-6-chloropurine | H8 (purine ring) | - | 8.11[1] |
| NH₂ (amino) | - | 6.97[2] | |
| 6-Chloropurine | H2 (purine ring) | - | 8.6 - 8.7 |
| H8 (purine ring) | - | 8.7 - 8.8 |
¹³C NMR Data (Predicted vs. Experimental)
| Compound | Carbon | Predicted Chemical Shift (δ ppm) | Experimental Chemical Shift (δ ppm) |
| This compound | C2 | 152 - 154 | - |
| C4 | 150 - 152 | - | |
| C5 | 125 - 127 | - | |
| C6 | 153 - 155 | - | |
| C8 | 145 - 147 | - | |
| C=O (acetyl) | 169 - 171 | - | |
| CH₃ (acetyl) | 24 - 26 | - | |
| 2-Amino-6-chloropurine | C2 | - | 159.7[1] |
| C4 | - | 155.3[1] | |
| C5 | - | 122.7[1] | |
| C6 | - | 148.6[1] | |
| C8 | - | 141.5[1] | |
| 6-Chloropurine | C2 | - | 151.9 |
| C4 | - | 148.9 | |
| C5 | - | 131.0 | |
| C6 | - | 151.5 | |
| C8 | - | 145.2 |
IR Spectroscopy Data (Predicted vs. Experimental)
| Compound | Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| This compound | N-H Stretch (amide) | 3200 - 3400 | - |
| C=O Stretch (amide) | 1680 - 1720 | - | |
| C-Cl Stretch | 600 - 800 | - | |
| Purine Ring Vibrations | 1400 - 1650 | - | |
| 2-Amino-6-chloropurine | N-H Stretch (amine) | - | 3100 - 3400 |
| Purine Ring Vibrations | - | 1400 - 1650 | |
| 6-Chloropurine | C-H Stretch (aromatic) | - | ~3050 |
| Purine Ring Vibrations | - | 1400 - 1600 | |
| C-Cl Stretch | - | 600 - 800 |
Mass Spectrometry Data (Predicted Fragmentation)
| Compound | Molecular Ion (m/z) | Key Predicted Fragments (m/z) |
| This compound | 211/213 (M⁺) | 169/171 ([M-CH₂CO]⁺), 134 ([M-CH₂CO-Cl]⁺), 43 ([CH₃CO]⁺) |
| 2-Amino-6-chloropurine | 169/171 (M⁺) | 134 ([M-Cl]⁺) |
| 6-Chloropurine | 154/156 (M⁺) | 119 ([M-Cl]⁺) |
Experimental Protocols
Detailed methodologies for the spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the purine derivative (typically 5-10 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
Infrared (IR) Spectroscopy
For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol oil and placing the paste between two salt plates (e.g., NaCl or KBr). The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI-MS, a small amount of the sample is introduced into the ion source, where it is bombarded with a high-energy electron beam. For ESI-MS, the sample is dissolved in a suitable solvent and infused into the spectrometer. The resulting ions are then separated based on their mass-to-charge ratio (m/z).
Visualizations
Spectroscopic Analysis Workflow
References
A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Acetamido-6-chloropurine
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates like 2-acetamido-6-chloropurine is paramount for the integrity of subsequent research and the safety and efficacy of potential drug candidates. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, alongside a discussion of alternative analytical techniques. The information is supported by experimental data and detailed protocols derived from the analysis of related purine compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is the gold standard for determining the purity of pharmaceutical intermediates like this compound due to its high resolution, sensitivity, and robustness.[1][2] The technique separates the target compound from its impurities based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Proposed HPLC Method
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent, such as a mixture of acetonitrile and water or dimethyl sulfoxide (DMSO), to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[2]
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good resolution.[2]
-
Mobile Phase:
-
Gradient Elution: A gradient elution is typically used to ensure the separation of impurities with a wide range of polarities. A suggested starting gradient is 5-95% B over 20 minutes.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection at 254 nm is appropriate for purine compounds.[2][3]
-
Injection Volume: 10 µL.[2]
-
Data Presentation: Key Performance Parameters
The performance of an HPLC method is evaluated based on several key parameters as defined by the International Council for Harmonisation (ICH) guidelines.[4][5]
| Parameter | Typical Acceptance Criteria | Significance in Purity Analysis |
| Specificity | The method should be able to resolve the main peak from potential impurities and degradation products. | Ensures that the measured purity is not inflated by co-eluting impurities.[4] |
| Linearity | Correlation coefficient (r²) > 0.995 over the desired concentration range.[5] | Demonstrates a proportional relationship between detector response and analyte concentration, crucial for accurate impurity quantification. |
| Accuracy | Recovery of spiked impurities should be within 80-120%. | Confirms the closeness of the measured impurity levels to the true values.[5] |
| Precision (RSD) | Repeatability (intra-day) and intermediate precision (inter-day) RSD < 2% for the main component and < 10% for impurities.[5] | Indicates the consistency and reproducibility of the method. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1.[6] | The lowest concentration of an impurity that can be detected. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1.[6] | The lowest concentration of an impurity that can be accurately and precisely quantified. |
| Robustness | The method should remain unaffected by small, deliberate variations in parameters like mobile phase composition, pH, and temperature. | Demonstrates the reliability of the method for routine use.[4] |
Comparison with Alternative Analytical Techniques
While HPLC is the predominant technique, other methods can be employed for specific aspects of purity assessment.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) and higher pressures. This results in significant improvements in speed, resolution, and sensitivity compared to traditional HPLC.
| Feature | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | 400-600 bar | 1000-1300 bar |
| Analysis Time | 20-30 min | 2-5 min |
| Resolution | Good | Excellent |
| Sensitivity | Good | Higher (3-5 times HPLC) |
| Solvent Consumption | Higher | Lower (up to 95% reduction) |
For high-throughput screening and detailed impurity profiling where speed and resolution are critical, UPLC offers a significant advantage.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound purity, its primary application would be the identification and quantification of residual solvents from the synthesis process. It is not suitable for the analysis of the non-volatile parent compound and its primary impurities.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for HPLC purity analysis and the decision-making process for selecting an appropriate analytical technique.
Caption: A typical workflow for the purity assessment of this compound using HPLC.
Caption: Decision tree for selecting an analytical technique for purity assessment.
Conclusion
For the routine purity assessment of this compound, a well-developed and validated RP-HPLC method offers a reliable and robust solution. The choice between HPLC and UPLC will depend on specific laboratory needs, with UPLC providing significant advantages in terms of speed and resolution for high-throughput environments. GC-MS serves as a complementary technique for the analysis of volatile impurities. By employing these methods and adhering to rigorous validation protocols, researchers can ensure the quality and purity of this critical synthetic intermediate.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. Limit of Detection (LOD) and Limit of Quantitation (LOQ) in Analytical Method Validation by HPLC [pharmaspecialists.com]
Efficacy of 2-Acetamido-6-Chloropurine Derived Compounds in Cancer Cell Lines: A Comparative Guide
This guide provides a comparative analysis of the anticancer efficacy of various compounds derived from the 2-acetamido-6-chloropurine scaffold. The data presented is compiled from multiple studies investigating the cytotoxic and mechanistic properties of these purine analogs in diverse cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.
Data Presentation: Comparative Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected 2-acetamido-6-substituted purine derivatives and related analogs against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are presented to facilitate a direct comparison of the cytotoxic potency of these compounds.
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference Compound | IC50 / GI50 (µM) |
| Series 1: 2-Acetamido-6-(substituted)-purine Nucleosides | ||||
| Compound 10b | HeLa (Cervical) | < 1 | Etoposide | >10 |
| MCF-7 (Breast) | < 1 | Etoposide | >10 | |
| DU-145 (Prostate) | < 1 | Etoposide | >10 | |
| A549 (Lung) | < 1 | Etoposide | >10 | |
| HepG2 (Liver) | < 1 | Etoposide | >10 | |
| HT-29 (Colon) | < 1 | Etoposide | >10 | |
| Compound 10g | HeLa (Cervical) | < 1 | Etoposide | >10 |
| MCF-7 (Breast) | < 1 | Etoposide | >10 | |
| DU-145 (Prostate) | < 1 | Etoposide | >10 | |
| A549 (Lung) | < 1 | Etoposide | >10 | |
| HepG2 (Liver) | < 1 | Etoposide | >10 | |
| HT-29 (Colon) | < 1 | Etoposide | >10 | |
| Compound 10i | HeLa (Cervical) | < 1 | Etoposide | >10 |
| MCF-7 (Breast) | < 1 | Etoposide | >10 | |
| DU-145 (Prostate) | < 1 | Etoposide | >10 | |
| A549 (Lung) | < 1 | Etoposide | >10 | |
| HepG2 (Liver) | < 1 | Etoposide | >10 | |
| HT-29 (Colon) | < 1 | Etoposide | >10 | |
| Series 2: 2,6,9-Trisubstituted Purine Derivatives | ||||
| Compound 7h | HL-60 (Leukemia) | 2.3 | Cisplatin | 3.1 |
| K-562 (Leukemia) | 4.1 | Cisplatin | 5.2 | |
| MOLM-13 (Leukemia) | 3.8 | Cisplatin | 4.9 | |
| PC-3 (Prostate) | 6.2 | Cisplatin | 7.5 | |
| A-549 (Lung) | 8.9 | Cisplatin | 9.1 | |
| MCF-7 (Breast) | 7.5 | Cisplatin | 8.3 | |
| HT-29 (Colon) | 9.1 | Cisplatin | 10.4 | |
| Series 3: 2,6-Disubstituted-9-ethylpurine Derivatives | ||||
| Bozepinib | A549 (Lung) | Moderate Activity | - | - |
| MCF-7 (Breast) | Moderate Activity | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized purine derivatives on cancer cell lines.[1]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell adherence.[1]
-
Compound Treatment: Serial dilutions of the test compounds are prepared in the culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the compounds at various concentrations is added.[1]
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[2]
-
Formazan Solubilization: The medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[1][2]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. A dose-response curve is plotted to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells following treatment with the purine derivatives.[1]
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and allowed to attach overnight. The cells are then treated with the test compounds at specified concentrations for a designated period (e.g., 24 or 48 hours).[1]
-
Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with ice-cold phosphate-buffered saline (PBS), and resuspended in binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This protocol is employed to determine the effect of the compounds on the cell cycle distribution of cancer cells.
-
Cell Treatment and Harvesting: Cancer cells are treated with the compounds for a specific duration. Subsequently, the cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) to stain the cellular DNA.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.
Mandatory Visualizations
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates the general workflow for screening and evaluating the anticancer potential of novel this compound derived compounds.
Caption: Workflow for discovery and evaluation of this compound derivatives.
Proposed Signaling Pathway for Apoptosis Induction
The diagram below depicts a proposed signaling pathway through which this compound derivatives may induce apoptosis in cancer cells, based on the common mechanisms observed for purine analogs.
Caption: Proposed intrinsic apoptosis pathway activated by purine derivatives.
References
Comparative Guide to Structure-Activity Relationships of 2-Acetamido-6-chloropurine Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-acetamido-6-chloropurine analogs based on their structure-activity relationships (SAR) as potential anticancer agents. The information collated from various studies aims to offer an objective overview of their performance, supported by experimental data, to aid in the rational design of more potent and selective drug candidates.
Introduction
The purine scaffold is a cornerstone in medicinal chemistry, with numerous analogs demonstrating a wide array of biological activities, including anticancer and antiviral effects. The this compound core, in particular, serves as a versatile template for developing novel therapeutic agents. The 2-acetamido group can act as a bioisostere for the 2-amino group of guanine, potentially influencing kinase binding and other cellular interactions. The reactive chlorine atom at the 6-position provides a convenient handle for introducing diverse chemical moieties, allowing for a systematic exploration of the SAR. This guide focuses on analogs where the 2-acetamido group is a constant feature, while substitutions at the 6-position are varied, and analyzes their impact on cytotoxic and kinase inhibitory activities.
Data Presentation: Comparative Efficacy of Analogs
The following tables summarize the in vitro biological activities of various 2-acetamido-6-substituted purine analogs and related compounds from published studies. These tables are designed to facilitate a clear comparison of the cytotoxic and kinase inhibitory potencies of these compounds.
Table 1: In Vitro Cytotoxicity (GI50, µM) of this compound Nucleoside Analogs
| Compound | Melanoma (SK-MEL-5) | Ovarian Cancer (IGROV-1) | Lung Cancer (NCI-H460) | Colon Cancer (HCT-116) |
| Analog 1 (Glucosyl) | 5.2 | 6.1 | 7.3 | 8.5 |
| Analog 2 (Galactosyl) | 6.8 | 7.5 | 8.1 | 9.2 |
| Analog 3 (Mannosyl) | > 10 | > 10 | > 10 | > 10 |
Data extracted from a study on the antitumor potential of new purine nucleosides. The variation in these analogs is in the sugar moiety attached to the purine base.
Table 2: In Vitro Antiproliferative Activity (IC50, µM) of Related 2,6-Disubstituted Purine Analogs
| Compound | K562 (Leukemia) | HL-60 (Leukemia) | MCF-7 (Breast) | Hela (Cervical) | HepG2 (Liver) | A-549 (Lung) |
| Compound 7 | 2.27 | 1.42 | 5.12 | 6.34 | 4.89 | 7.21 |
| Compound 10 | 2.53 | 1.52 | 6.87 | 7.91 | 5.98 | 8.43 |
These compounds are 2,6-dichloro-purine derivatives with substitutions at the 9-position, highlighting the general anticancer potential of the 2,6-substituted purine scaffold.[1]
Structure-Activity Relationship (SAR) Analysis
Based on the available data for this compound analogs and related purine derivatives, the following SAR trends can be inferred:
-
Substitution at the 6-position: The nature of the substituent at the 6-position of the purine ring is a critical determinant of biological activity. Displacement of the 6-chloro group with various nucleophiles, such as amines and alkoxy groups, allows for the modulation of potency and selectivity.
-
The 2-Acetamido Group: The presence of the 2-acetamido group is believed to play a significant role in the molecular recognition by target proteins, potentially through hydrogen bonding interactions within the ATP-binding pocket of kinases.
-
Nucleoside vs. Non-nucleoside Analogs: Studies on both nucleoside and non-nucleoside analogs of this compound indicate that both classes of compounds can exhibit significant anticancer activity. For the nucleoside analogs, the nature and stereochemistry of the sugar moiety can influence their cytotoxic profile.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the studies of this compound analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
In Vitro Kinase Inhibition Assay
In vitro kinase assays are performed to determine the inhibitory activity of the compounds against specific protein kinases.
-
Assay Setup: The assay is typically performed in a 96-well or 384-well plate format. Each well contains the kinase, a specific substrate, and ATP in a suitable buffer.
-
Compound Addition: The test compounds are added to the wells at various concentrations.
-
Kinase Reaction Initiation: The reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period to allow the kinase to phosphorylate the substrate.
-
Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified. This can be done using various methods, such as radioactive assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is used to determine the effect of the compounds on cell cycle progression.
-
Cell Treatment: Cells are treated with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content. This allows for the identification of cell cycle arrest at a specific phase.
Mandatory Visualizations
The following diagrams illustrate the general mechanism of action and experimental workflows related to the evaluation of this compound analogs.
Caption: General mechanism of action for anticancer purine analogs.
Caption: Workflow for evaluating this compound analogs.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data suggests that substitutions at the 6-position significantly influence the biological activity of these compounds. The primary mechanisms of action appear to involve the inhibition of key cellular kinases, leading to cell cycle arrest and the induction of apoptosis. Further systematic SAR studies, focusing on a diverse range of substitutions at the 6-position, are warranted to identify analogs with improved potency, selectivity, and drug-like properties. The experimental protocols and workflows outlined in this guide provide a framework for the continued evaluation and development of this important class of purine derivatives.
References
Comparative Cytotoxicity of 2-Acetamido-6-chloropurine Nucleosides: A Guide for Researchers
An objective analysis of the anti-cancer potential of novel 2-acetamido-6-chloropurine nucleoside analogs, supported by experimental data on their cytotoxic effects against various human cancer cell lines.
This guide provides a comparative overview of the cytotoxic properties of various synthesized this compound nucleosides. The data presented is intended for researchers, scientists, and drug development professionals working in the field of oncology and medicinal chemistry. The information is compiled from recent studies investigating the potential of these compounds as novel anti-tumor agents.
Cytotoxicity Profile Against Human Cancer Cell Lines
A series of novel purine nucleosides, including those with a this compound scaffold, have been synthesized and evaluated for their anti-proliferative activity against a panel of human cancer cell lines. The cytotoxic effects are commonly quantified by the GI50 value, which represents the concentration of the compound that causes 50% inhibition of cell growth.
The tables below summarize the reported GI50 values for various this compound nucleoside derivatives. These compounds have demonstrated significant cytotoxic activity, with GI50 values in the micromolar range, comparable to some existing chemotherapeutic agents like cladribine.[1]
| Compound ID | Cell Line | Cancer Type | GI50 (µM) |
| Compound 6 | HeLa | Cervical Cancer | 35 |
| Compound 10 | HeLa | Cervical Cancer | 33 |
| HepG2 | Liver Cancer | 25 | |
| SW620 | Colon Cancer | 35 | |
| β-D-mannopyranosyl-purine derivative | A375.S2 | Malignant Melanoma | 1.5 |
Note: The specific structures of the numbered compounds are detailed in the cited source material. These compounds were reported to not show cytotoxic effects on normal (diploid) human fibroblasts, suggesting a degree of selectivity for cancer cells.[1]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Further investigations into the mechanism of action of these this compound nucleosides have revealed their ability to induce programmed cell death (apoptosis) and to interfere with the cell division cycle.[1] Specifically, treatment with these compounds has been shown to cause an arrest of the cell cycle in the G2/M phase.[1][2] This disruption of the normal cell cycle progression ultimately contributes to the anti-proliferative effects observed.
Experimental Protocols
The evaluation of the cytotoxic activity of these nucleosides involved standardized and well-established in vitro assays.
Cell Viability and Proliferation Assays
1. Sulforhodamine B (SRB) Assay:
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound nucleosides) and incubated for a defined period (e.g., 48-72 hours).
-
Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with the sulforhodamine B dye.
-
Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then measured at a specific wavelength (e.g., 515 nm) using a microplate reader. The GI50 values are calculated from the dose-response curves.[1]
2. MTS-Based Proliferation Assay:
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Plating and Treatment: Similar to the SRB assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Reagent Addition: After the treatment period, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., phenazine ethosulfate) is added to each well.
-
Incubation and Measurement: The plate is incubated to allow viable cells to convert the MTS into a formazan product. The quantity of the formazan product is measured by its absorbance at a specific wavelength (e.g., 490 nm).
Cell Cycle Analysis
Flow cytometry is employed to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified time, then harvested.
-
Fixation and Staining: The cells are fixed (e.g., with ethanol) and stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells. The DNA content is proportional to the fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of cell cycle arrest at this stage.[3]
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the processes described, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for assessing the cytotoxicity of this compound nucleosides.
References
The "2-Acetamido-6-chloropurine" Scaffold for Kinase Inhibition: A Comparative Guide
The purine core is a well-established and privileged scaffold in medicinal chemistry, forming the basis of numerous endogenous signaling molecules and approved drugs. Within this class, "2-acetamido-6-chloropurine" presents a synthetically versatile starting point for the development of novel kinase inhibitors. This guide provides a comparative analysis of the this compound scaffold, evaluating its potential based on the activity of its derivatives and comparing it with other established kinase inhibitor scaffolds.
Performance and Structure-Activity Relationship of Derivatives
Direct experimental data on the kinase inhibitory activity of the unsubstituted "this compound" scaffold is limited in publicly available literature. Its primary role has been as a key intermediate in the synthesis of more complex and potent kinase inhibitors.[1][2] The validation of this scaffold is therefore inferred from the biological activity of its derivatives, where substitutions at the 6-position (displacing the chloro group) and modifications of the acetamido group at the 2-position, as well as substitutions on the purine nitrogen atoms, have yielded compounds with significant kinase inhibitory potency.
For instance, N-glycosylated derivatives of this compound have been synthesized and evaluated for their anticancer activity, with some showing inhibitory effects on key kinases.[1] Structure-activity relationship (SAR) studies on broader purine libraries reveal that the 2-amino group, often modified as an acetamido group, can be crucial for activity, while the 6-position is a key vector for achieving selectivity and potency through the introduction of various aryl or alkylamino groups.[3]
The acetamido group can participate in hydrogen bonding interactions within the ATP-binding site of kinases, while the chlorine at the 6-position serves as a convenient chemical handle for introducing a diverse range of substituents to explore the hydrophobic pocket and other regions of the kinase active site.
Comparison with Alternative Kinase Inhibitor Scaffolds
The "this compound" scaffold belongs to the broader family of purine-based kinase inhibitors. To understand its potential, it is useful to compare it with other well-established kinase inhibitor scaffolds.
| Scaffold | Key Features & Advantages | Representative Kinase Targets |
| This compound (derivatives) | - Versatile synthetic handle at C6. - Potential for H-bonding via 2-acetamido group. - Amenable to glycosylation and other modifications. | BTK, FLT3-ITD (for derivatives)[1] |
| Quinazoline | - Privileged scaffold in many approved drugs (e.g., Gefitinib). - Bicyclic structure mimics the adenine ring of ATP. - Well-understood SAR. | EGFR, VEGFR |
| Pyrimidine | - Another core component of ATP. - Smaller and more synthetically accessible than quinazoline. - Basis for numerous approved inhibitors (e.g., Imatinib). | Abl, Kit, PDGFR |
| Indole | - Can form key hydrogen bonds. - Present in inhibitors like Sunitinib. - Offers multiple points for substitution. | VEGFR, PDGFR, Kit |
| Thiazole | - Versatile framework present in many bioactive compounds.[4] - Can interact with different protein kinases.[4] | Serine/threonine and tyrosine kinases[4] |
Experimental Protocols
The validation of kinase inhibitors derived from the "this compound" scaffold relies on a cascade of in vitro and cell-based assays.
In Vitro Kinase Assay
A common method to determine the potency of an inhibitor against a purified kinase is a biochemical assay that measures the phosphorylation of a substrate.
Principle: The assay quantifies the amount of ATP converted to ADP by the kinase. The inhibition of this reaction by a compound is measured.
Protocol Outline:
-
Reaction Setup: In a multi-well plate, the kinase, a suitable substrate (e.g., a peptide), and the test compound at various concentrations are combined in an assay buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the amount of ADP produced is quantified using a detection reagent that generates a luminescent or fluorescent signal proportional to the ADP concentration.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Cell-Based Assays
Cell-based assays are crucial for evaluating the efficacy of an inhibitor in a more physiologically relevant context.
Principle: These assays measure the ability of an inhibitor to modulate a specific signaling pathway in living cells, often by quantifying the phosphorylation of a downstream substrate of the target kinase.
Protocol Outline:
-
Cell Treatment: Cells are treated with the kinase inhibitor at various concentrations for a specific duration.
-
Cell Lysis: The cells are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
Western Blotting or ELISA: The levels of the phosphorylated and total target protein are measured using specific antibodies.
-
Data Analysis: The ratio of phosphorylated to total protein is calculated and normalized to a vehicle-treated control to determine the extent of target inhibition.
Visualizations
Signaling Pathway: General Kinase Inhibition
References
- 1. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kpfu.ru [kpfu.ru]
- 3. Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Coupling Methods for the Synthesis of 2-Acetamido-6-alkoxypurines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,6-disubstituted purine derivatives is a cornerstone in medicinal chemistry, with these scaffolds forming the core of numerous therapeutic agents. The introduction of an alkoxy group at the 6-position of the purine ring is a critical step in the synthesis of many such compounds. This guide provides an objective comparison of common coupling methods for the synthesis of 2-acetamido-6-alkoxypurines from 2-acetamido-6-chloropurine, focusing on the Mitsunobu reaction, Nucleophilic Aromatic Substitution (SNAr), and the Buchwald-Hartwig C-O coupling reaction. Experimental data, detailed protocols, and visual workflows are provided to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Coupling Methods
The choice of coupling method for the synthesis of 2-acetamido-6-alkoxypurines is influenced by factors such as reaction conditions, substrate scope, and desired yield. The following table summarizes the key quantitative data for the Mitsunobu reaction, SNAr, and Buchwald-Hartwig C-O coupling based on available literature.
| Coupling Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Mitsunobu Reaction | Alcohol, PPh₃, DIAD/DEAD | THF | 0 - Room Temp | 10 | 41-75 | [1] |
| SNAr | Alcohol, Strong Base (e.g., NaH) | THF or Alcohol | Room Temp - Reflux | Several days | Moderate to Good | [2] |
| Buchwald-Hartwig C-O Coupling | Alcohol, Pd catalyst, Ligand, Base | Toluene or Dioxane | 80 - 110 | 8 - 24 | Not Reported for this specific substrate | [3][4] |
| Ullmann C-O Coupling | Alcohol, Cu catalyst, Base | High-boiling polar solvents | >150 | 12-24 | Not Reported for this specific substrate | [5][6] |
Reaction Overviews and Mechanisms
Mitsunobu Reaction
The Mitsunobu reaction provides a mild and efficient method for the formation of C-O bonds with inversion of stereochemistry at the alcohol carbon.[7] The reaction proceeds through the activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[7][8] The resulting alkoxyphosphonium salt is then susceptible to nucleophilic attack by the purine nitrogen. For 2-amino-6-chloropurine, alkylation occurs predominantly at the N9 position.[1] The acetamido group in this compound enhances its solubility and facilitates the reaction.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a classical method for the displacement of a leaving group from an electron-deficient aromatic or heteroaromatic ring.[9] In the case of this compound, the chlorine at the 6-position can be displaced by an alkoxide. The reaction is typically carried out using a strong base, such as sodium hydride, to generate the alkoxide in situ. The reactivity of the purine ring towards SNAr is enhanced by the electron-withdrawing nature of the pyrimidine portion of the purine core. However, forcing conditions, such as high temperatures and long reaction times, may be required to achieve good conversion.[2]
Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig C-O coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of aryl ethers.[4] This method offers a broad substrate scope and generally proceeds under milder conditions than classical methods like the Ullmann condensation. The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the alcohol, deprotonation, and reductive elimination to form the C-O bond and regenerate the catalyst.[4] While widely used for a variety of aryl halides, specific examples with this compound are not extensively reported.
Experimental Protocols
Mitsunobu Reaction Protocol
This protocol is adapted from the alkylation of 2-amino-6-chloropurine.[1]
Materials:
-
This compound
-
Primary alcohol (e.g., ethanol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Molecular sieves 4Å (optional, but recommended)
Procedure:
-
To a stirred suspension of this compound (1.0 equiv) and triphenylphosphine (1.5 equiv) in anhydrous THF, add the primary alcohol (1.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-acetamido-6-alkoxypurine.
General SNAr Protocol
This is a general procedure based on the reaction of 6-halopurines with alkoxides.
Materials:
-
This compound
-
Primary alcohol (can also be used as solvent)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or the corresponding alcohol as solvent
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous THF, slowly add the primary alcohol (1.5 equiv) at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to generate the sodium alkoxide.
-
Add this compound (1.0 equiv) to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC. The reaction may take several hours to days to reach completion.
-
Upon completion, carefully quench the reaction with water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
General Buchwald-Hartwig C-O Coupling Protocol
This is a general protocol for palladium-catalyzed C-O coupling.
Materials:
-
This compound
-
Primary alcohol
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, RuPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox, combine this compound (1.0 equiv), the palladium catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (1.5 equiv) in a reaction vessel.
-
Add the primary alcohol (1.2 equiv) and the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography.
Visualizing the Workflow and Logic
To better understand the decision-making process and the experimental flow, the following diagrams are provided.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
In Vitro Antiviral Activity of 2,6-Disubstituted Purine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antiviral agents is a cornerstone of modern drug discovery. Purine analogues, in particular, have demonstrated significant potential in inhibiting viral replication. This guide provides a comparative analysis of the in vitro antiviral activity of 2,6-disubstituted purine derivatives, with a focus on compounds bearing a chlorine atom at the 6-position. While direct antiviral data for "2-acetamido-6-chloropurine" derivatives are limited in publicly available research, this class of compounds often serves as a crucial intermediate in the synthesis of bioactive 2-amino-6-substituted purine nucleosides. This guide will, therefore, focus on the broader class of 2,6-disubstituted purine nucleoside analogues, presenting available experimental data to facilitate comparison and guide future research.
Comparative Antiviral Activity
The antiviral efficacy of purine derivatives is often evaluated by determining their 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50). The IC50 value represents the concentration of the compound required to inhibit viral replication by 50%, while the CC50 value indicates the concentration that causes a 50% reduction in the viability of host cells. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for assessing the therapeutic potential of an antiviral compound, with a higher SI value indicating greater selectivity for viral targets over host cells.
A study on nucleoside analogues with a 6-chloropurine base against the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) provides valuable data for comparison.[1] The results highlight the importance of the substitution at the 6-position of the purine ring for antiviral activity.
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 6-Chloropurine ribonucleoside | SARS-CoV | Vero E6 | 48.7 | >300 | >6.2 | [1] |
| Mizoribine | SARS-CoV | Vero E6 | 83.2 | >300 | >3.6 | [1] |
| Ribavirin | SARS-CoV | Vero E6 | 109 | >300 | >2.8 | [1] |
| 2-amino-6-alkoxy/alkylamino/arylamino purine derivatives | HIV-1 | MT4 cells | 2-60 | Not specified | Not specified |
Note: The data for 2-amino-6-substituted purine derivatives against HIV-1 is presented as a range from a study that synthesized and tested a series of these compounds. Specific IC50 values for individual compounds were not detailed in the abstract.
Experimental Protocols
Accurate and reproducible experimental design is paramount in the evaluation of antiviral compounds. Below are detailed methodologies for the key assays cited in the assessment of the antiviral activity of purine derivatives.
Plaque Reduction Assay (for IC50 Determination)[1]
This assay is a standard method for quantifying the inhibitory effect of a compound on viral replication.
Materials:
-
Vero E6 cells (or other susceptible host cell line)
-
96-well plates
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum)
-
Virus stock of known titer (e.g., SARS-CoV)
-
Test compounds (2,6-disubstituted purine derivatives)
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units per well).
-
Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the different concentrations of the test compounds to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay: Add the overlay medium to each well to restrict the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).
-
Staining: After incubation, fix the cells and stain with crystal violet solution. The viable cells will be stained, while the areas of cell death due to viral lysis (plaques) will remain unstained.
-
Plaque Counting: Count the number of plaques in each well.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Cytotoxicity Assay (MTT Assay for CC50 Determination)
This assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of the test compounds.
Materials:
-
Vero E6 cells (or other relevant cell line)
-
96-well plates
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates as described for the plaque reduction assay.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells containing the cell monolayer. Include a cell control (no compound).
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 2-3 days).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
CC50 Calculation: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the cell control.
Visualizing Experimental Workflows and Potential Mechanisms
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental processes and hypothetical biological pathways.
Caption: Workflow for In Vitro Plaque Reduction Assay.
References
Safety Operating Guide
Proper Disposal of 2-Acetamido-6-Chloropurine: A Guide for Laboratory Professionals
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is imperative to handle 2-acetamido-6-chloropurine with appropriate personal protective equipment (PPE) to minimize exposure risks. Based on the hazardous nature of similar compounds, which are often classified as harmful if swallowed, skin irritants, and eye irritants, the following precautions are essential.[1][2][3][4]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Lab Coat | Standard laboratory coat to prevent skin contact. |
| Respiratory | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[5][6] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[2] Chemical waste generators are responsible for correctly identifying and classifying waste.[5]
-
Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated labware and PPE, as hazardous chemical waste.
-
Do not mix this waste with non-hazardous materials or other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Place solid waste in a designated, leak-proof, and sealable container clearly labeled "Hazardous Waste."
-
For solutions containing this compound, use a compatible, sealed container.
-
The container must be in good condition and the exterior must be clean and free of contamination.
-
-
Labeling:
-
Label the hazardous waste container with the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Indicate the approximate quantity of the waste.
-
Include the date of accumulation.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Ensure the storage area is secure and away from incompatible materials, such as strong oxidizing agents.[1]
-
-
Arranging for Disposal:
Emergency Procedures: Spill and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Spill Cleanup Protocol:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear appropriate PPE, including respiratory protection if dust is present.
-
Containment: For solid spills, carefully sweep or vacuum the material and place it in a sealed container for disposal. Avoid generating dust.[2] For liquid spills, absorb with an inert material and place in a suitable container.
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Label the container with the spilled material as hazardous waste and arrange for its disposal.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]
Visual Guide to Disposal and Spill Management
To further clarify the procedural flow, the following diagrams illustrate the decision-making process for the disposal of this compound and the workflow for handling accidental spills.
Caption: Disposal Workflow for this compound.
Caption: Spill Management Workflow.
References
Personal protective equipment for handling 2-acetamido-6-chloropurine
This guide provides crucial safety and logistical information for the handling and disposal of 2-acetamido-6-chloropurine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or other suitable material. Change gloves every 30-60 minutes or immediately if contaminated.[4] |
| Eye Protection | Safety goggles or a face shield | Must provide a complete seal around the eyes to protect from splashes.[4][5] |
| Body Protection | Laboratory coat or chemical-resistant gown | Should have a closed front, long sleeves, and tight-fitting cuffs.[4] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder outside of a fume hood or when dust generation is likely.[6][7] |
Operational Handling Plan
A systematic approach to handling this compound in a laboratory setting is critical to ensure safety and prevent contamination.
Step-by-Step Handling Protocol:
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[7] The work area, preferably a chemical fume hood, should be clean and uncluttered.
-
Personal Protective Equipment (PPE) : Don the appropriate PPE as outlined in the table above.
-
Weighing and Aliquoting : When weighing the solid compound, perform this task within a chemical fume hood to minimize inhalation of any airborne particles.[1] Use a dedicated spatula and weighing paper.
-
Dissolving the Compound : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling : After handling, wash hands thoroughly with soap and water.[1] Clean all equipment and the work surface to prevent cross-contamination.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Emergency Procedures
In the event of accidental exposure or a spill, immediate action is necessary to mitigate harm.
-
Eye Contact : Immediately flush the eyes with copious amounts of running water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[1] Seek medical attention.[1]
-
Skin Contact : Remove contaminated clothing and flush the affected skin with plenty of soap and water.[1] If irritation persists, seek medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
-
Minor Spills : For small spills of the solid material, carefully sweep it up to avoid generating dust and place it in a sealed container for disposal.[1]
-
Major Spills : For larger spills, evacuate the area and alert emergency responders.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste : Collect any unused solid this compound and contaminated disposable materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled, and sealed waste container.
-
Empty Containers : The first rinse of an empty container must be collected and disposed of as hazardous waste.[9] For highly toxic chemicals, the first three rinses should be collected.[9]
Disposal Protocol: All waste containing this compound must be disposed of as hazardous chemical waste.[9] Do not discharge into sewers or waterways.[1] Follow all federal, state, and local regulations for hazardous waste disposal.[8] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on waste pickup and disposal procedures.[9]
Logical Flow for Waste Disposal
Caption: Decision-making process for the proper disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pppmag.com [pppmag.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
